molecular formula C20H26O4 B8072277 carnosol

carnosol

Cat. No.: B8072277
M. Wt: 330.4 g/mol
InChI Key: XUSYGBPHQBWGAD-CKNLXJGOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carnosol (CAS 5957-80-2) is a natural phenolic diterpene characterized by an ortho-diphenolic abietane carbon skeleton with hydroxyl groups at positions C-11 and C-12 and a lactone moiety across the B ring . It is a primary active component found in medicinal herbs of the Lamiaceae family, notably Rosmarinus officinalis (rosemary) and Salvia species (sage) . It is estimated that carnosol and its precursor, carnosic acid, can account for over 90% of the potent antioxidant activity found in rosemary leaf extracts . This compound is a multi-target agent with significant research value across several fields. In oncology research, carnosol has demonstrated promising anti-cancer properties in models of prostate, breast, skin, leukemia, and colon cancer . Its multi-faceted mechanism involves inducing cell cycle arrest (G2/M phase), promoting apoptosis through modulation of Bcl-2 and Bax proteins, and activating caspase pathways . It also targets key deregulated signaling pathways in cancer cells, including the downregulation of NF-κB, PI3K/Akt, and the induction of the AMPK pathway, leading to mTOR inhibition . Furthermore, carnosol exhibits anti-metastatic potential by inhibiting matrix metalloproteinase (MMP-9) expression and reducing cancer cell invasion and migration . In neuroscience, carnosol shows considerable neuroprotective potential. Recent research identifies it as a novel inhibitor of SARM1 (Sterile Alpha and Toll/Interleukin-1 Receptor Motif-Containing Protein 1), a central driver of axonal degeneration . By inhibiting SARM1's NAD+-cleavage activity, carnosol can suppress neurite degeneration and cell death, ameliorating symptoms of peripheral neuropathy in preclinical models, including those induced by chemotherapeutic agents like vincristine . This activity complements its known role in activating the Nrf2 antioxidant pathway, which upregulates cellular defense enzymes and protects neurons from oxidative stress . Carnosol also possesses potent anti-inflammatory and antioxidant properties. It can reduce the production of nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) in immune cells like macrophages by suppressing LPS-induced signaling pathways, including NF-κB and MAPK . As an antioxidant, it functions as a effective quencher of reactive oxygen species (ROS) and inhibits lipid peroxidation, protecting cellular membranes from oxidative damage . Product Information: • CAS Number: 5957-80-2 • Molecular Formula: C20H26O4 • Molecular Weight: 330.42 g/mol • Form: Solid • Purity: ≥95% (HPLC) This product is intended for research purposes only, strictly within laboratory settings. It is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,8R,10S)-3,4-dihydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-trien-15-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O4/c1-10(2)11-8-12-13-9-14-19(3,4)6-5-7-20(14,18(23)24-13)15(12)17(22)16(11)21/h8,10,13-14,21-22H,5-7,9H2,1-4H3/t13-,14+,20+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUSYGBPHQBWGAD-CKNLXJGOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C2C(=C1)C3CC4C2(CCCC4(C)C)C(=O)O3)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C2C(=C1)[C@H]3C[C@@H]4[C@]2(CCCC4(C)C)C(=O)O3)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isolation and Extraction Methodologies for Research Applications

Established Techniques for Carnosol (B190744) Isolation from Plant Matrices

A range of extraction methods are employed for the isolation of carnosol, each with distinct principles and procedural workflows. These techniques are often selected based on the specific research goals, such as high-throughput screening or large-scale purification.

Conventional methods like maceration have been historically used, but modern techniques offer significant advantages in terms of efficiency and selectivity. Ultrasound-Assisted Extraction (UAE) is a widely utilized method that employs ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and extraction of target compounds. mdpi.com It is recognized for being a simple, low-cost technique with reduced extraction times and solvent consumption. mdpi.com

Microwave-Assisted Extraction (MAE) is another advanced technique that uses microwave energy to heat the solvent and plant matrix, leading to a rapid extraction process. mdpi.com MAE can significantly shorten the extraction time and, in some cases, increase the yield of phenolic compounds compared to conventional methods. mdpi.com However, careful temperature control is crucial during MAE, as temperatures exceeding 150 °C can lead to an increased conversion of carnosic acid to carnosol. mdpi.com

Accelerated Solvent Extraction (ASE) , also known as Pressurized Liquid Extraction (PLE), utilizes elevated temperatures and pressures to maintain the solvent in its liquid state, which enhances its extraction efficiency. mdpi.com ASE has been shown to be effective for the extraction of carnosol, particularly when using ethanol as the solvent. mdpi.com

Supercritical Fluid Extraction (SFE) is a green extraction technique that commonly uses supercritical carbon dioxide (CO₂) as the solvent. The properties of supercritical fluids can be tuned by modifying pressure and temperature, allowing for selective extraction. For carnosol extraction from sage, the pressure has been identified as a significant parameter affecting the yield. mdpi.com

Centrifugal Partition Chromatography (CPC) is a preparative, support-free liquid-liquid partition chromatography technique. It has been successfully applied for the one-step isolation of carnosol and carnosic acid from rosemary extracts with high purity and recovery rates. nih.govncat.eduillinois.edu This method is particularly advantageous for obtaining high-purity compounds without degradation. nih.govncat.eduillinois.edu

Other methods, such as the use of Deep Eutectic Solvents (DESs) and Ionic Liquids (ILs) , have also been explored. Hydrophobic menthol-based DESs have demonstrated higher effectiveness in extracting carnosol compared to hydrophilic DESs and conventional organic solvents. mdpi.com

Comparative Analysis of Extraction Efficiencies in Research Studies

The efficiency of carnosol extraction is highly dependent on the chosen methodology and the specific parameters employed. Research studies have provided valuable comparative data on the performance of different techniques.

Ultrasound-Assisted Extraction has proven to be more effective than traditional maceration for extracting phenolic diterpenes. mdpi.com When comparing solvents for UAE, aqueous ethanol or methanol (B129727) are often most efficient, with yields increasing as the solvent polarity decreases. mdpi.com

Microwave-Assisted Extraction has demonstrated the ability to increase the yield of total phenolics from rosemary threefold compared to conventional maceration, and in a shorter time frame. mdpi.com

A study on Supercritical Fluid Extraction of sage leaves revealed that optimal conditions for maximizing the extraction of both carnosic acid and carnosol were a pressure of 29.45 MPa, a temperature of 49.19 °C, and a CO₂ flow rate of 3 kg h⁻¹. mdpi.com

Centrifugal Partition Chromatography has shown remarkable efficiency in a one-step separation process. From a crude rosemary extract containing 12.3% carnosol, this technique achieved a purity of 94.4 ± 0.9% with a recovery of 94.8 ± 2.3%. nih.govncat.eduillinois.edu

The following table provides a comparative overview of different extraction methods for carnosol based on published research findings.

Extraction MethodPlant MatrixKey ParametersPurity AchievedRecovery/YieldReference
Centrifugal Partition Chromatography Rosemary (Rosmarinus officinalis)Solvent System: hexane/ethyl acetate/methanol/water (3:2:3:2 v/v)94.4 ± 0.9%94.8 ± 2.3% nih.govncat.eduillinois.edu
Supercritical Fluid Extraction Sage (Salvia officinalis)Pressure: 29.45 MPa, Temperature: 49.19 °C, CO₂ Flow Rate: 3 kg h⁻¹Not specifiedNot specified mdpi.com

The following table details the findings of a specific study on Centrifugal Partition Chromatography for the isolation of carnosol.

CompoundInitial Concentration in Crude ExtractPurity AchievedRecovery Rate
Carnosol 12.3%94.4 ± 0.9%94.8 ± 2.3%
Carnosic Acid 39.7%96.1 ± 1%94.3 ± 4.4%

Analytical Methodologies for Carnosol Quantification and Characterization

Chromatographic Techniques

Chromatographic methods are widely used for the separation, identification, and quantification of carnosol (B190744) from complex matrices like plant extracts, foods, and biological samples. mdpi.comresearchgate.net These techniques offer high selectivity and sensitivity.

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) and Diode Array Detection (DAD/PDA)

HPLC coupled with UV or Diode Array Detection (DAD/PDA) is a common and well-established method for the analysis of carnosol. mdpi.comresearchgate.netnih.gov This technique separates compounds based on their interaction with a stationary phase and a mobile phase, with detection occurring via UV absorbance. nih.gov DAD or PDA allows for the simultaneous acquisition of UV spectra across a range of wavelengths, aiding in compound identification and purity assessment. mdpi.comresearchgate.net

Various studies have employed HPLC-UV/DAD/PDA for carnosol determination in different samples. For instance, an HPLC-DAD method was reported for the detection of carnosol in human plasma, providing a sensitive and selective assay for pharmacokinetic studies. mdpi.com Another validated HPLC-UV-ESI-IT-MS method, suitable for quantifying carnosol in plant extracts like Lepechinia mutica, utilized a C18 column and demonstrated good linearity, repeatability, intermediate precision, and accuracy. mdpi.comnih.gov The limit of detection (LOD) and limit of quantification (LOQ) for carnosol in dried leaves were determined to be 0.04 µg/mg and 0.19 µg/mg, respectively, using this method. mdpi.comnih.gov

HPLC-PDA methods have also been developed and validated for the determination of carnosol in fresh rosemary and sage leaves, showing good precision and accuracy. nih.gov Recovery rates ranged between 85.1% and 104.6% with RSD values below 5%. nih.gov A fast RP-HPLC protocol coupled with UV-Vis detection has been reported for the simultaneous quantification of carnosic acid and carnosol in fresh rosemary extracts, achieving resolution in a short analysis time. uchile.cl

Ultra-High Performance Liquid Chromatography (UHPLC) Coupled with Mass Spectrometry (MS/MS)

UHPLC-MS/MS offers enhanced separation speed and resolution compared to conventional HPLC, coupled with the high sensitivity and specificity of tandem mass spectrometry. mdpi.comthieme-connect.de This makes it particularly useful for complex samples and low analyte concentrations.

A UHPLC-ESI-MS/MS method was developed and validated for the simultaneous determination of carnosol, rosmanol (B1679572), and carnosic acid in rat plasma after oral administration of rosemary extract. mdpi.comresearchgate.netnih.gov This method utilized multiple reaction monitoring (MRM) mode with electrospray ionization (ESI) for quantification. mdpi.comnih.gov The linear calibration range for carnosol was 1.453–4360 ng/mL, with a lower limit of quantification (LLOQ) of 10 ng/mL. nih.govnih.gov

UHPLC with QTOF-MS/MS has also been applied for comprehensive phytochemical profiling of sage and rosemary, allowing for the identification and quantification of carnosol among other phenolic compounds. thieme-connect.de

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the analysis of semi-polar compounds like carnosol in plant extracts and other matrices. mdpi.comresearchgate.net It combines the separation capabilities of liquid chromatography with the detection and identification power of mass spectrometry. mdpi.comresearchgate.net

Various LC-MS approaches have been reported for the determination of carnosol. mdpi.comresearchgate.net A modified QuEChERS extraction method coupled with LC-MS/MS detection has been developed and validated for the analysis of carnosol and carnosic acid in food matrices. oup.comresearchgate.net This method demonstrated good limits of detection (LOD < 1 mg/kg) and quantification (LOQ ranging from 1.44 to 3.12 mg/kg in various matrices) for carnosol. oup.comresearchgate.net Spike recoveries were within 90–110% with RSD less than 10%. oup.comresearchgate.net

LC-MS methods have been used to identify and quantify phenolic compounds, including carnosol, in solid residues from Lamiaceae species. researchgate.net

Capillary Electrophoresis (CE) for Carnosol Analysis

Capillary Electrophoresis (CE) is another analytical technique that has been applied for the separation and analysis of carnosol. mdpi.comresearchgate.net CE separates analytes based on their charge and size within a capillary tube under an electric field. core.ac.uk

CE methods have been developed to separate and identify carnosol, often alongside carnosic acid, in extracts from rosemary and sage. mdpi.comcore.ac.ukresearchgate.net These methods can offer faster analysis times compared to HPLC in some cases, although they may have lower sensitivity for minor compounds. core.ac.uk CE coupled with UV or MS detection has been utilized for the separation of diterpenes from plant extracts. mdpi.comresearchgate.net For instance, CE-ESI-MS has been used to characterize antioxidants in rosemary extracts, although carnosol was not always detected by CE-MS in some studies, potentially due to extraction efficiency or lower sensitivity compared to LC-MS. csic.espfigueiredo.org

Spectrophotometric Methods for Bioactivity Assessment in Research (e.g., DPPH, ABTS assays)

Spectrophotometric methods, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2′-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, are commonly used in research to evaluate the in vitro antioxidant activity of carnosol and extracts containing it. mdpi.comxiahepublishing.comresearchgate.netnih.govmedcraveonline.com These assays measure the ability of a compound to scavenge free radicals, which is assessed by monitoring changes in absorbance using a spectrophotometer. xiahepublishing.commedcraveonline.com

For example, the DPPH assay involves measuring the decrease in absorbance of the DPPH radical solution upon reaction with an antioxidant. xiahepublishing.commedcraveonline.com Similarly, the ABTS assay measures the reduction of the ABTS radical cation by antioxidants. xiahepublishing.commedcraveonline.com These assays yield results often expressed as IC50 values (the concentration of antioxidant required to inhibit 50% of the radicals) or Trolox equivalent antioxidant capacity (TEAC). xiahepublishing.comresearchgate.netmedcraveonline.com Research findings using these methods have demonstrated the significant antioxidant activity of carnosol and carnosic acid. mdpi.comxiahepublishing.comresearchgate.net

Biosynthesis and Metabolic Pathways of Carnosol in Research Models

Precursor Compounds and Biosynthetic Routes in Plants

The biosynthesis of carnosol (B190744) in plants like rosemary and sage originates from the common diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP). This pathway involves a series of enzymatic steps. GGPP is cyclized by diterpene synthases (diTPS) to produce (+)-copalyl diphosphate (CPP), which is then converted to miltiradiene (B1257523) by another diTPS. Miltiradiene undergoes spontaneous oxidation to form abietatriene. Abietatriene is subsequently oxidized to ferruginol (B158077) by a cytochrome P450 enzyme. nih.govoup.commdpi.com

Further enzymatic activities, including those of cytochrome P450 enzymes, are responsible for the oxidation events that lead to the biosynthesis of carnosic acid from ferruginol. Carnosic acid is considered the direct biosynthetic precursor of carnosol mdpi.comoup.commdpi.com. This biosynthesis primarily occurs in the photosynthetic green tissues of plants, such as leaves, sepals, and petals, specifically within the chloroplasts mdpi.com.

Metabolic Conversion from Carnosic Acid to Carnosol

Carnosol is primarily formed in plants through the oxidation of carnosic acid mdpi.comnih.govmdpi.com. This conversion can occur directly when carnosic acid is oxidized, resulting in carnosol which features hydroxyl groups at positions C-11 and C-12 and a lactone moiety mdpi.com. This process can happen spontaneously, particularly under conditions like exposure to light, elevated temperature, and the presence of oxygen researchgate.netcore.ac.ukgoogle.comgoogle.com. Studies have shown that carnosic acid quinone is an intermediate in the conversion of carnosic acid to carnosol cabidigitallibrary.org.

In vitro studies have explored the conversion of carnosic acid to carnosol, demonstrating that this oxidation process is facilitated by the presence of catalysts such as minor amounts of water, iron, iron salts, or rosemary needles google.comgoogle.com. Quantitative conversion of carnosic acid to carnosol has been achieved by dissolving carnosic acid in acetone (B3395972) and bubbling molecular oxygen through the solution google.comgoogle.com.

Identification of Related Degradation Products and Metabolites (e.g., rosmanol (B1679572), epirosmanol (B1649433), rosmadial)

Carnosol itself can undergo further metabolic conversion and degradation, leading to the formation of related compounds. Key degradation products and metabolites identified include rosmanol, epirosmanol, and rosmadial (B15390024) mdpi.comnih.govresearchgate.netubbcluj.ro.

Rosmanol and epirosmanol can be formed from carnosol through hydroxylation at the C-7 position on its lactone ring mdpi.com. These compounds, along with rosmadial, have been identified in in vitro metabolism models and in rosemary extracts mdpi.comnih.govresearchgate.netubbcluj.ro. Rosmadial is a benzofuran (B130515) that can be isolated from rosemary oil and is considered a degradation product of carnosol researchgate.netubbcluj.rohmdb.cawikipedia.org. Other related degradation products include carnosic acid quinone and 7-oxo rosmanol, as well as methylated derivatives like 7-methoxyrosmanol and 7-methoxy-epirosmanol, particularly observed in studies involving methanol (B129727) solutions mdpi.comnih.govcabidigitallibrary.org.

Data on the identification of these related compounds is often obtained through analytical techniques such as HPLC coupled with mass spectrometry (LC-MS/MS) mdpi.comubbcluj.ronih.gov.

In Vitro Metabolic Transformation Studies (e.g., glucuronidation, oxidation, methylation)

In vitro metabolism studies have revealed several transformation pathways for carnosol and its precursor, carnosic acid. The primary metabolic pathways observed for carnosic acid in vitro include oxidation, glucuronidation, and methylation nih.govbiomolther.orgnih.govresearchgate.net. These transformations can occur in various metabolic models, including human and rat liver microsomes and human intestinal microsomes nih.gov.

While the search results primarily detail the in vitro metabolism of carnosic acid, it is understood that carnosol, being a related phenolic diterpene, is also subject to similar metabolic processes. Studies on the metabolism of carnosic acid have identified various metabolites, including those resulting from glucuronidation, oxidation, and methylation mdpi.comnih.govbiomolther.orgnih.govresearchgate.net. These findings suggest that carnosol likely undergoes analogous phase I and phase II metabolic transformations when studied in vitro.

In Vivo Pharmacokinetic and Distribution Studies in Animal Models (e.g., detection in rat plasma, tissue distribution)

In vivo studies, primarily in rats, have provided insights into the pharmacokinetic behavior and tissue distribution of carnosol and its related compounds. Following oral administration of rosemary extract or carnosic acid-enriched extract to rats, carnosol has been detected in plasma mdpi.comnih.gov.

Pharmacokinetic studies in rats have shown that carnosic acid, the precursor to carnosol, is absorbed into the bloodstream after oral administration, indicating its bioavailability researchgate.net. While specific detailed pharmacokinetic parameters solely for carnosol are less extensively reported in the provided search results compared to carnosic acid, the detection of carnosol in plasma after oral administration of rosemary extract confirms its absorption and systemic presence in animal models mdpi.comnih.gov.

Distribution studies in rats have shown that carnosol can be detected in various tissues, including the stomach, duodenum, jejunum, ileum, and liver, with only trace amounts found in the brain nih.gov. Carnosic acid has also been found in intestinal content, liver, and muscle tissue of rats after oral administration researchgate.net. The main elimination route for carnosic acid in rats appears to be fecal excretion researchgate.net.

Studies utilizing techniques such as UHPLC-ESI-MS/MS have been developed to simultaneously determine the concentrations of carnosic acid, rosmanol, and carnosol in rat plasma, enabling pharmacokinetic investigations mdpi.com.

Below is a summary of the detection of carnosol and related compounds in rat plasma and tissues:

CompoundMatrix (Rat)Detection MethodNotesSource
CarnosolPlasmaUHPLC-ESI-MS/MSDetected after oral administration of rosemary extract mdpi.com
CarnosolStomach, Duodenum, Jejunum, Ileum, LiverNot specifiedDetected after oral administration of rosemary extract; trace amounts in brain nih.gov
Carnosic AcidPlasmaLC-MS, UHPLC-ESI-MS/MSDetected after oral and intravenous administration mdpi.comresearchgate.netresearchgate.net
Carnosic AcidIntestinal content, Liver, Muscle tissueNot specifiedDetected after oral administration researchgate.net
RosmanolPlasmaUHPLC-ESI-MS/MSDetected after oral administration of rosemary extract mdpi.com
EpirosmanolGut content, Plasma, Tissue samplesHPLC-ESI-QTOF-MSDetected after oral administration of carnosic acid-enriched extract umh.es
RosmadialGut content, Plasma, Tissue samplesHPLC-ESI-QTOF-MSDetected after oral administration of carnosic acid-enriched extract umh.es

This table summarizes findings regarding the presence of carnosol and related compounds in rat biological samples, highlighting their absorption and distribution in vivo.

Molecular Mechanisms of Biological Activities

Antioxidant Mechanisms of Carnosol (B190744)

Carnosol exerts its antioxidant effects through a multifaceted approach, involving both direct interaction with reactive species and the activation of cellular defense pathways mdpi.commdpi.com.

Direct Free Radical Scavenging Capabilities

While carnosic acid, a related compound found in rosemary, is known to be a potent direct scavenger of reactive oxygen species (ROS) like singlet oxygen and hydroxyl radicals, carnosol appears to function differently nih.govoup.comresearchgate.net. Research suggests that carnosol's direct chemical quenching capacities against singlet oxygen and hydroxyl radicals in solution are relatively weak compared to carnosic acid nih.gov. Instead, carnosol's antioxidative function seems to rely on a mechanism that directly involves the lipid oxidation process nih.govoup.com. Studies indicate that carnosol can react directly with lipid radicals, thereby blocking the lipid peroxidation chain reaction nih.gov. This inhibitory effect on lipid peroxidation has been observed in vitro, induced by lipid hydroperoxides or lipoxygenase, and also in planta nih.gov. Carnosol has been identified as a good scavenger of peroxyl radicals, with calculated rate constants in the range of 1–3 x 106 M-1 s-1 nih.govtandfonline.com.

Cellular Protection against Oxidative Stress-Induced Damage

Carnosol provides cellular protection against damage induced by oxidative stress mdpi.commdpi.com. Studies have shown that carnosol pretreatment can suppress cell injury caused by oxidative insults, such as those induced by tert-butyl hydroperoxide (t-BHP) mdpi.com. This protection is associated with a reduction in the production of reactive oxygen species (ROS) and lactate (B86563) dehydrogenase (LDH), while increasing the release of nitric oxide (NO) mdpi.com. Furthermore, carnosol can help maintain the integrity of intercellular junctions by promoting the expression of vascular endothelial cadherin (VE-cadherin) in the context of oxidative stress, indicating a protective effect on the microvascular barrier mdpi.com.

Modulation of Endogenous Antioxidant Defense Systems:

A significant aspect of carnosol's antioxidant activity involves the modulation of the cell's intrinsic defense mechanisms, particularly through the activation of key signaling pathways and the induction of cytoprotective enzymes mdpi.commdpi.com.

Activation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway

Carnosol is recognized as an activator of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway mdpi.commdpi.commdpi.comalzdiscovery.orgnih.govmedchemexpress.com. The Nrf2 pathway is a crucial defense system against oxidative stress, regulating the expression of a battery of antioxidant and detoxification genes nih.govnih.govuq.edu.au. Carnosol activates the Keap1/Nrf2 transcriptional pathway by binding to specific cysteine residues on Keap1, an inhibitor protein that normally sequesters Nrf2 in the cytoplasm alzdiscovery.orgnih.govnih.gov. This binding disrupts the Keap1-Nrf2 interaction, leading to the release of Nrf2, which then translocates to the nucleus mdpi.comalzdiscovery.orgnih.gov. In the nucleus, Nrf2 binds to antioxidant-responsive elements (AREs) in the promoter regions of target genes, upregulating their expression mdpi.comnih.gova-z.luahajournals.org. Studies have demonstrated that carnosol treatment increases nuclear levels of Nrf2 and stimulates ARE-driven transcriptional activity mdpi.coma-z.lu.

Induction of Heme Oxygenase-1 (HO-1) and NAD(P)H-Quinone Reductase (NQO/QR)

Activation of the Nrf2 pathway by carnosol leads to the induction of various downstream antioxidant and detoxification enzymes, including Heme Oxygenase-1 (HO-1) and NAD(P)H-Quinone Reductase (NQO/QR) nih.govmdpi.commdpi.comnih.govmedchemexpress.coma-z.luresearchgate.netthegoodscentscompany.comamericanelements.comnih.govnih.govnih.govresearchgate.netmdpi.com. HO-1 is an enzyme involved in the degradation of heme, producing biliverdin, carbon monoxide, and free iron, all of which have cytoprotective properties frontiersin.org. NQO/QR (also known as NQO1) is a phase II detoxification enzyme that catalyzes the reduction of quinones, protecting cells from oxidative damage uq.edu.aunih.govnih.govnih.gov. Research has shown that carnosol can induce HO-1 expression at both mRNA and protein levels nih.govmedchemexpress.coma-z.lufrontiersin.org. Studies in animal models have also demonstrated that carnosol can significantly increase the activity of NAD(P)H-quinone reductase in the liver mdpi.comnih.govuic.edu. For instance, intraperitoneal administration of carnosol in female rats resulted in a notable increase in QR activity mdpi.comnih.gov.

Table 1: Effect of Carnosol Administration on Liver Enzyme Activity in Female Rats mdpi.comnih.gov

EnzymeCarnosol Dose (mg/kg)Fold Increase in Activity (vs. Control)
Glutathione (B108866) S-Transferase (GST)100-4001.6-1.9
NAD(P)H-Quinone Reductase (NQO/QR)100-4003.1-4.8
Enhancement of Glutathione S-Transferase (GST) Activity

Table 2: Carnosol's Influence on Key Antioxidant and Detoxification Enzymes

Enzyme/PathwayEffect of CarnosolMechanism Involved
Nrf2 PathwayActivation, leading to nuclear translocation and ARE binding. mdpi.comalzdiscovery.orgnih.govnih.gova-z.luDisruption of Keap1-Nrf2 interaction. alzdiscovery.orgnih.govnih.gov
Heme Oxygenase-1 (HO-1)Induction of mRNA and protein expression. nih.govmedchemexpress.coma-z.lufrontiersin.orgNrf2-dependent transcriptional activation. mdpi.comnih.gova-z.luahajournals.org
NAD(P)H-Quinone Reductase (NQO/QR)Increased enzyme activity, particularly in the liver. mdpi.comnih.govuic.eduNrf2-dependent transcriptional activation. uq.edu.aunih.govnih.gov
Glutathione S-Transferase (GST)Increased enzyme activity, particularly in the liver. mdpi.comnih.govuic.eduModulation of expression and activity, potentially through Nrf2 and other pathways. mdpi.comnih.gov
Regulation of Superoxide Dismutase (SOD), Glutathione Peroxidase (GPx), and Catalase (CAT)

Research indicates that carnosol can influence the activity of key antioxidant enzymes, including Superoxide Dismutase (SOD), Glutathione Peroxidase (GPx), and Catalase (CAT). In a study using BV2 mouse microglial cells subjected to oxygen-glucose deprivation (OGD), carnosol treatment led to increased levels of SOD. mdpi.com This suggests a potential role for carnosol in enhancing the enzymatic defense against oxidative stress. While the provided search results specifically mention SOD in the context of carnosol, they also broadly discuss the upregulation of antioxidant defenses by rosemary diterpenes, which include carnosol. mdpi.com Further detailed research findings specifically on carnosol's regulation of GPx and CAT within the provided search results are limited.

Inhibition of Membrane Lipid Peroxidation in Cellular and Cell-Free Systems

Carnosol has demonstrated the ability to inhibit membrane lipid peroxidation in both cellular and cell-free systems. researchgate.net Lipid peroxidation is a process where free radicals damage lipids, particularly those in cell membranes, leading to cellular dysfunction. In cell-free experiments, carnosol was shown to inhibit lipid peroxidation, scavenge peroxyl radicals, and protect anti-proteinase from hypochlorous acid-induced inactivation. researchgate.netnih.gov This indicates that carnosol can directly interfere with the process of lipid oxidation. Studies using rat liver microsomes and ox brain phospholipid liposomes have also reported the inhibition of lipid peroxidation by carnosic acid, a compound closely related to carnosol and also found in rosemary. nih.gov While carnosic acid acts as a chemical quencher of reactive oxygen species (ROS), carnosol's antioxidative function appears to rely on a different mechanism, potentially by directly reacting with lipid radicals and blocking the lipid peroxidation chain process. nih.govresearchgate.net

Pro-oxidant Activity under Specific Research Conditions (e.g., bleomycin (B88199)/iron-induced DNA damage)

While primarily recognized for its antioxidant properties, carnosol has also been observed to exhibit pro-oxidant activity under specific experimental conditions. researchgate.netnih.govnih.gov Notably, carnosol promoted bleomycin/iron-induced DNA damage. researchgate.netnih.gov The bleomycin assay is a method used to assess the potential pro-oxidant action of compounds by measuring their ability to stimulate DNA damage in the presence of a bleomycin-iron complex. tandfonline.comsilae.it This finding suggests that the activity of carnosol can be complex and context-dependent, acting as an antioxidant in some scenarios and a pro-oxidant in others, particularly in the presence of certain metal ions like iron and agents like bleomycin. researchgate.netnih.govnih.gov

Anti-inflammatory Mechanisms of Carnosol

Carnosol exerts anti-inflammatory effects through the modulation of various signaling pathways. mdpi.comnih.govamazonaws.com Deregulated inflammatory signaling, often involving the overproduction of nitric oxide (NO) by inducible NO synthase (iNOS), is a key aspect of inflammation. nih.gov Carnosol has been shown to reduce LPS-stimulated NO production in RAW 264.7 cells. nih.govoup.com

Modulation of Inflammatory Signaling Pathways:

Inhibition of Nuclear Factor-kappa B (NF-κB) Signaling Pathway

A significant mechanism underlying carnosol's anti-inflammatory activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. mdpi.comnih.govamazonaws.comoup.comnih.govresearchgate.netfrontiersin.org NF-κB is a transcription factor that plays a central role in regulating the expression of numerous pro-inflammatory genes. mdpi.comresearchgate.net Carnosol can block the activation of NF-κB by interfering with the signal-induced phosphorylation and subsequent degradation of IκBα, an inhibitor protein that sequesters NF-κB in the cytoplasm. oup.com By preventing IκBα degradation, carnosol inhibits the nuclear translocation of NF-κB, thus suppressing the transcription of NF-κB-dependent inflammatory genes. amazonaws.comoup.comnih.govresearchgate.net Studies have shown that carnosol can suppress the activity of IKK, an upstream kinase responsible for IκB phosphorylation. oup.comresearchgate.net

The inhibition of NF-κB signaling by carnosol has been observed in various cell types and models. For instance, in LPS-stimulated RAW 264.7 macrophages, carnosol treatment led to a reduction in NF-κB subunits' translocation and DNA binding activity. mdpi.com In the context of osteoclastogenesis induced by RANKL, carnosol was found to suppress the phosphorylation of p65, a key component of NF-κB, and block its nuclear translocation. nih.govresearchgate.net

Regulation of Mitogen-Activated Protein Kinase (MAPK) Cascades (e.g., p38, ERK, JNK)

Carnosol also modulates Mitogen-Activated Protein Kinase (MAPK) cascades, including p38, Extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), which are crucial components of inflammatory signaling pathways. mdpi.comsciopen.comnih.govoup.comresearchgate.netfrontiersin.orgfrontiersin.orgresearchgate.netmdpi.com These kinases are activated by various stimuli and regulate the expression of inflammatory mediators. mdpi.comtandfonline.com

Here is a summary of some research findings related to carnosol's effects on inflammatory signaling pathways:

Cell Type / ModelStimulusCarnosol ConcentrationObserved EffectsSource
RAW 264.7 macrophagesLPS5-20 µMInhibited NO production, iNOS expression, NF-κB activation, p38, and ERK1/2 MAPK activation oup.com
RAW 264.7 cellsRANKLNot specifiedSuppressed phosphorylation and nuclear translocation of p65 (NF-κB) nih.govresearchgate.net
BV2 mouse microglial cellsLPS and INF-γ5 µMInhibited NO, TNF-α, and PGE₂ production mdpi.com
H9C2 cardiomyocyte cell lineLPS5-20 µMInhibited NF-κB and NF-κB-dependent inflammatory pathway mdpi.com
Osteoclasts and synoviocytesRANKLNot specifiedInhibited NF-κB and MAPKs (JNK and p38) activation mdpi.com
Inhibition of Cyclooxygenase-2 (COX-2) Expression and Activity

Carnosol has been shown to inhibit the expression and activity of Cyclooxygenase-2 (COX-2). biomolther.org COX-2 is an enzyme that plays a crucial role in the synthesis of prostaglandins (B1171923), which are key mediators of inflammation. wikipedia.org Studies have demonstrated that carnosol can reduce COX-2 expression in various cell types and in vivo models. For instance, carnosol treatment decreased the expression of COX-2 in the skin of mice treated with phthalic anhydride (B1165640) to induce atopic dermatitis. biomolther.org It also inhibited COX-2 in a mouse ear inflammation model. biomolther.org This inhibition contributes to carnosol's anti-inflammatory effects by reducing the production of pro-inflammatory prostaglandins. mdpi.com

Inhibition of 5-Lipoxygenase

Carnosol is a potent inhibitor of 5-lipoxygenase (5-LO). caymanchem.compsu.edu 5-LO is an enzyme involved in the biosynthesis of leukotrienes, another class of inflammatory mediators. uni.lulipidmaps.org Research indicates that carnosol can inhibit human 5-lipoxygenase with an IC50 value of 0.1 µM for the recombinant human enzyme. caymanchem.com It also suppresses the synthesis of leukotrienes in human polymorphonuclear leukocytes (PMNs) with an IC50 of 7 µM. caymanchem.com This inhibition of the 5-LO pathway further contributes to carnosol's ability to suppress pro-inflammatory responses. mdpi.com

Activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

Carnosol has been identified as an activator of the human peroxisome proliferator-activated receptor gamma (PPARγ). ingentaconnect.comresearchgate.netthieme-connect.com PPARγ is a nuclear receptor that plays a significant role in regulating gene expression involved in lipid and glucose homeostasis, as well as exhibiting anti-inflammatory and anti-tumor effects. researchgate.netthieme-connect.com Studies using a reporter gene assay in COS-7 cells transfected with a Gal4-driven PPARγ luciferase gene construct showed that carnosol induced PPARγ activity with an EC50 value of 41.2 ± 5.9 µM. researchgate.netthieme-connect.com This activation of PPARγ by carnosol may contribute to its anti-inflammatory and potential metabolic effects. researchgate.netthieme-connect.commdpi.com

Modulation of Signal Transducer and Activator of Transcription 3 (STAT3) Pathway

Carnosol has been shown to modulate the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. jcpjournal.orgbiomolther.org STAT3 is a transcription factor involved in various cellular processes, including inflammation, cell proliferation, and survival. guidetopharmacology.orglipidmaps.orgmdpi.com Aberrant activation of STAT3 is frequently observed in various diseases, including cancer and inflammatory disorders. guidetopharmacology.orglipidmaps.org Studies suggest that carnosol can attenuate STAT3 activation. jcpjournal.org For instance, carnosol treatment decreased the activation of STAT3 in the skin tissue of mice with phthalic anhydride-induced atopic dermatitis. biomolther.org This modulation of the STAT3 pathway is implicated in carnosol's anti-inflammatory and potential anti-proliferative effects. jcpjournal.orgbiomolther.org

Inhibition of NLRP3 Inflammasome Activation

Research indicates that carnosol can inhibit the activation of the NLRP3 inflammasome. guidetopharmacology.org The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system and the inflammatory response. chemmethod.comchemmethod.com Its activation leads to the release of pro-inflammatory cytokines like interleukin-1β (IL-1β) and interleukin-18 (IL-18). wikipedia.org Inhibition of the NLRP3 inflammasome by carnosol can therefore contribute to the suppression of inflammation. guidetopharmacology.org

Regulation of SIRT1 Signaling

Carnosol has been reported to regulate SIRT1 signaling. guidetopharmacology.orgwikipedia.org SIRT1 is a NAD+-dependent deacetylase that plays a role in various cellular processes, including stress resistance, metabolism, and inflammation. wikipedia.orgwikipedia.org While some compounds are investigated as SIRT1 activators wikipedia.orgwikipedia.orgguidetoimmunopharmacology.orgfunctmaterials.org.ua, the specific regulatory effect of carnosol on SIRT1 signaling, as indicated in the provided outline, suggests an interaction that influences this pathway, contributing to its biological activities.

Suppression of Pro-inflammatory Mediators

Carnosol demonstrates a broad capacity to suppress the production of various pro-inflammatory mediators. biomolther.orgmdpi.com This is a key aspect of its anti-inflammatory activity. Studies have shown that carnosol can concentration-dependently reduce the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages, which are indicators of acute inflammation. mdpi.comcaymanchem.com Carnosol significantly blunted the gene expression levels of inducible nitric oxide synthase (iNOS), cytokines such as interleukin-1α (IL-1α) and interleukin-6 (IL-6), and chemokines including CCL5/RANTES and CXCL10/IP-10. mdpi.com Furthermore, carnosol treatment has been shown to decrease levels of TNF-α and IL-1β in different models of inflammation. biomolther.orgbiomolther.orgmdpi.com The inhibition of 5-lipoxygenase activity by carnosol also leads to a reduction in the formation of pro-inflammatory leukotrienes. biomolther.orgcaymanchem.com Collectively, these findings highlight carnosol's ability to modulate the production of a wide array of mediators involved in both acute and chronic inflammatory processes. mdpi.com

Here is a summary of some research findings on carnosol's effects on pro-inflammatory mediators:

MediatorEffect of CarnosolCell/Model SystemReference
Nitric Oxide (NO)DecreasedLPS-stimulated macrophages mdpi.comcaymanchem.com
Prostaglandin E2 (PGE2)ReducedLPS-stimulated macrophages mdpi.com
iNOS gene expressionBluntedLPS-stimulated macrophages, mice skin biomolther.orgmdpi.com
COX-2 expressionInhibitedMice skin biomolther.orgbiomolther.org
IL-1α gene expressionBluntedLPS-stimulated macrophages mdpi.com
IL-6 gene expressionBluntedLPS-stimulated macrophages, mice lungs, BALF biomolther.orgmdpi.com
TNF-α levelsDecreasedMice serum, mice skin biomolther.orgbiomolther.orgmdpi.com
IL-1β levelsDecreasedMice serum, mice skin biomolther.orgbiomolther.orgmdpi.com
CCL5/RANTES gene expr.BluntedLPS-stimulated macrophages mdpi.com
CXCL10/IP-10 gene expr.BluntedLPS-stimulated macrophages mdpi.com
LeukotrienesInhibitedHuman polymorphonuclear leukocytes (PMNs) biomolther.orgcaymanchem.com

This table summarizes key findings regarding carnosol's impact on the production and expression of various pro-inflammatory mediators based on the provided search results.

Reduction of Nitric Oxide (NO) Production

Carnosol has been shown to significantly reduce the production of nitric oxide (NO) in activated macrophages. researchgate.netacs.orgoup.comnih.gov High levels of NO are produced by inducible NO synthase (iNOS) during inflammation. researchgate.netacs.orgoup.com Studies using mouse macrophage RAW 264.7 cell lines stimulated with lipopolysaccharide (LPS) demonstrated that carnosol treatment markly reduced LPS-stimulated NO production in a concentration-related manner. researchgate.netacs.orgoup.comnih.gov This reduction in NO production is associated with the down-regulation of iNOS gene expression at both mRNA and protein levels. researchgate.netacs.orgoup.comnih.gov The mechanism involves the inhibition of nuclear factor-kappaB (NF-κB) activation, including the reduction of NF-κB subunits translocation and NF-κB DNA binding activity in activated macrophages. researchgate.netacs.orgoup.comnih.gov Carnosol has also been shown to inhibit iNOS and NF-κB promoter activity. researchgate.netacs.orgnih.gov These effects are linked to the down-regulation of inhibitor kappaB (IκB) kinase (IKK) activity, which in turn inhibits the phosphorylation and degradation of IκBα. researchgate.netacs.orgnih.gov Furthermore, carnosol can inhibit LPS-induced p38 and p44/42 mitogen-activated protein kinase (MAPK) activation at higher concentrations. researchgate.netnih.gov

Decreased Production of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6)

Carnosol ameliorates the expression and secretion of various pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). nih.govresearchgate.netnih.govresearchgate.net Studies have shown that carnosol treatment decreases the levels of TNF-α and IL-1β in different models of inflammation. nih.govbiomolther.org In LPS-stimulated cells, carnosol has been reported to reduce IL-6 gene expression levels in macrophages. nih.gov The reduction in pro-inflammatory cytokine production is often linked to the inhibition of NF-κB activation, a key signaling pathway involved in the transcription of these cytokines. nih.govresearchgate.netnih.gov Carnosol's ability to suppress IKK activity and subsequent NF-κB activation contributes to the decreased expression of TNF-α, IL-1β, and IL-6. researchgate.net Additionally, carnosol can suppress the release of IL-6 and other inflammatory mediators in various cell types. nih.gov

Modulation of Chemokine Expression (e.g., CCL2, CCL3, CCL9, CXCL10)

Carnosol modulates the expression of chemokines, which are signaling proteins that regulate cell migration. researchgate.netnih.govsemanticscholar.org Studies have shown that carnosol can suppress the production of chemokines such as CCL2, CCL3, CCL9, and CXCL10. nih.govsemanticscholar.org For instance, in stimulated mast cells, carnosol has been shown to suppress the protein and gene expression levels of CCL2, CCL3, and CCL9. nih.gov Carnosol also blunted gene expression levels of chemokines including CCL5/RANTES and CXCL10/IP-10 in LPS-stimulated macrophages. semanticscholar.org The modulation of chemokine expression by carnosol is associated with its inhibitory effects on inflammatory signaling pathways, including NF-κB. nih.gov CXCL10 and CCL2 are chemokines that are significantly upregulated in inflammatory conditions and play roles in recruiting immune cells. frontiersin.org

Inhibition of Prostaglandin E2 (PGE2) Production

Carnosol inhibits the production of prostaglandin E2 (PGE2), a lipid mediator that plays a significant role in inflammation and pain. nih.govsemanticscholar.orgnih.govpsu.edu PGE2 is formed by the action of cyclooxygenases (COXs) and PGE2 synthases. nih.govpsu.eduug.edu.gh Studies have demonstrated that carnosol can potently reduce PGE2 production in LPS-stimulated macrophages. semanticscholar.org This inhibition is linked to the targeting of microsomal PGE2 synthase (mPGES)-1, a key enzyme in PGE2 biosynthesis. nih.govpsu.edu While carnosol inhibits mPGES-1 activity, carnosic acid, a related compound, has also shown inhibition of PGE2 generation in a human whole-blood assay by selectively targeting mPGES-1. nih.govpsu.edu

Effects on Immune Cell Activation and Function (e.g., macrophages, polymorphonuclear leukocytes, hPBMCs)

Carnosol influences the activation and function of various immune cells, including macrophages, polymorphonuclear leukocytes (PMNLs), and human peripheral blood mononuclear cells (hPBMCs). researchgate.netsemanticscholar.orgnih.govnih.govdavidalcantarmd.com In macrophages, carnosol suppresses LPS-stimulated NO production and iNOS gene expression by inhibiting NF-κB activation. researchgate.netacs.orgoup.comnih.gov It also reduces the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in these cells. nih.govresearchgate.netnih.gov Carnosol has been shown to inhibit the formation of pro-inflammatory leukotrienes in intact human polymorphonuclear leukocytes and suppress their proinflammatory responses. researchgate.netnih.govdavidalcantarmd.com Furthermore, studies using hPBMCs have indicated that carnosol can reduce inflammasome activation. nih.gov These effects highlight carnosol's ability to modulate the inflammatory responses of key immune cell populations.

Neuroprotective Mechanisms of Carnosol

Carnosol possesses neuroprotective properties, which are mediated through mechanisms that primarily involve combating oxidative stress and modulating signaling pathways crucial for neuronal survival. sciopen.comresearchgate.netmdpi.com

Protection against Oxidative Stress in Neuronal Cell Models

Carnosol protects neuronal cells against oxidative stress induced by various insults in in vitro models. researchgate.netmdpi.comacs.orgoup.commdpi.comnih.govfrontiersin.org Oxidative stress is a significant contributor to neurodegenerative disorders. nih.gov Carnosol's potent antioxidative activity is attributed to its ability to scavenge free radicals. researchgate.netacs.orgoup.com It has been shown to protect neuronal cells from damage induced by agents like hydrogen peroxide (H₂O₂). mdpi.com The neuroprotective effects are associated with the attenuation of reactive oxygen species (ROS) levels. mdpi.com A key mechanism by which carnosol provides protection against oxidative stress is through the activation of the Keap1-Nrf2 transcriptional pathway. nih.govmdpi.comnih.govmdpi.comalzdiscovery.org Carnosol, or its oxidized form, can interact with specific cysteine residues on Keap1, leading to the stabilization and nuclear translocation of Nrf2. nih.govnih.gov Nrf2 then binds to antioxidant response elements (AREs) in the promoter regions of various cytoprotective genes, including those encoding antioxidant enzymes and phase 2 detoxification enzymes. nih.govmdpi.comnih.govmdpi.comnih.govalzdiscovery.org This induction of endogenous antioxidant defenses helps to mitigate oxidative damage in neuronal cells. nih.govnih.govmdpi.comnih.gov Carnosol has been shown to increase the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1). nih.govfrontiersin.org Studies in neuronal cell models have demonstrated that carnosol can protect against neurotoxicity induced by agents like 6-hydroxydopamine (6-OHDA) and chlorpyrifos (B1668852) (CPF) by increasing the expression of antioxidant enzymes and reducing ROS and reactive nitrogen species (RNS). nih.gov

Data Tables

ActivityModel SystemKey FindingsSource
Reduction of NO ProductionLPS-stimulated RAW 264.7 macrophagesReduced NO production (IC₅₀ = 9.4 μM), decreased iNOS mRNA and protein expression, inhibited NF-κB activation. researchgate.netacs.orgoup.comnih.gov
Decreased Pro-inflammatory CytokinesVarious cell modelsReduced TNF-α, IL-1β, IL-6 expression and secretion, linked to NF-κB inhibition. nih.govresearchgate.netnih.govresearchgate.netbiomolther.org
Modulation of Chemokine ExpressionStimulated mast cells, macrophagesSuppressed expression of CCL2, CCL3, CCL9, CCL5/RANTES, CXCL10/IP-10. nih.govsemanticscholar.org
Inhibition of PGE2 ProductionLPS-stimulated RAW 264.7 macrophages, human whole bloodPotently reduced PGE2 production, inhibited mPGES-1 activity. nih.govsemanticscholar.orgnih.govpsu.edu
Neuroprotection against Oxidative StressNeuronal cell models (e.g., SH-SY5Y)Protected against H₂O₂-induced damage, attenuated ROS levels, activated Keap1-Nrf2 pathway, increased antioxidant enzymes. nih.govmdpi.comnih.govmdpi.commdpi.comnih.gov

Modulation of Nrf2-Antioxidant Response Element (ARE) Pathways in Neuronal Contexts

Carnosol, alongside its precursor carnosic acid, has been shown to modulate the Keap1-Nrf2-ARE pathway, a critical regulator of the endogenous defense system against oxidative stress and inflammation in neuronal cells. The pleiotropic transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of numerous cytoprotective genes nih.govmdpi.comfishersci.ca. Under physiological conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and degradation nih.govfishersci.ca.

Studies indicate that carnosol can activate the Keap1-Nrf2 pathway by interacting with specific cysteine residues on Keap1, thereby blocking Nrf2 ubiquitination and promoting its dissociation from Keap1 nih.govfishersci.canih.govnih.gov. The released Nrf2 then translocates to the nucleus, where it binds to antioxidant response elements (AREs) in the promoter regions of cytoprotective genes, facilitating their transcription nih.govfishersci.ca. This leads to the increased production of antioxidant enzymes and proteins, including those involved in glutathione (GSH) synthesis, which protect neurons from oxidative damage and excitotoxicity nih.govmdpi.comfishersci.canih.govmrc.ac.uk. Research in cultured rodent and human induced pluripotent stem cell-derived neurons, as well as in models of traumatic brain injury and oxidative glutamate (B1630785) toxicity, supports the role of Nrf2-ARE pathway activation by carnosic acid (often discussed alongside carnosol) in neuroprotection nih.govmdpi.comnih.govmrc.ac.uk. Carnosol has been shown to modulate PERK and increase nuclear Nrf2 concentration in colon cells, leading to the upregulation of sestrin-2, a stress-inducible antioxidant nih.gov.

Inhibition of Neuronal Apoptosis Pathways (e.g., via MAPKs)

Carnosol and carnosic acid have demonstrated the ability to inhibit neuronal apoptosis induced by various harmful stimuli in experimental models. Neuronal injury and subsequent apoptosis are key factors in the progression of neurodegenerative disorders nih.govmrc.ac.uk. Studies have shown that carnosic acid can exert neuroprotective effects by inhibiting apoptosis following insults such as ischemia/hypoxia and exposure to neurotoxins like 6-hydroxydopamine (6-OHDA) nih.govmrc.ac.ukwikipedia.org.

While some research suggests the involvement of MAPK pathways in carnosol's effects, with carnosic acid shown to inhibit the phosphorylation of JNK and p38 in the context of neuroprotection against 6-OHDA-induced neuronal death mrc.ac.ukwikipedia.org, other studies indicate that carnosic acid may protect cerebellar granule neurons from apoptosis independently of the Ras/MAPK signaling pathway, but dependent on PI3K signaling citeab.com. Carnosic acid's anti-apoptotic effects are also associated with the modulation of apoptosis-regulating proteins, such as increasing the anti-apoptotic protein Bcl-2 and decreasing the pro-apoptotic protein Bax, inhibiting the activation of caspases (caspase-3 and caspase-9), and blocking the release of cytochrome c from mitochondria nih.govmrc.ac.uk. In human neuroblastoma SH-SY5Y cells, carnosic acid reduced amyloid-beta (Aβ)-induced apoptosis nih.gov.

Alleviation of Neuroinflammation in Experimental Models

Neuroinflammation, characterized by the activation of glial cells and the influx of immune cells into the central nervous system, plays a significant role in neurodegenerative diseases citeab.com. Carnosol has demonstrated anti-inflammatory properties in neuronal and microglial cell models.

In LPS-stimulated RAW 264.7 macrophages, carnosol inhibited nitric oxide (NO) production and downregulated the expression of inducible nitric oxide synthase (iNOS). It also reduced the nuclear translocation and DNA binding activity of NF-κB and inhibited the phosphorylation and degradation of IκBα wikipedia.org. Carnosol (5–20 μM) was found to induce HO-1 and Nrf2 in BV2 microglial cells, inhibiting the production of pro-inflammatory mediators like TNF-α, PGE2, and NO stimulated by interferon-γ or LPS wikipedia.org. Furthermore, carnosol treatment significantly alleviated clinical symptoms and reduced inflammatory cell infiltration and demyelination in an experimental autoimmune encephalomyelitis (EAE) model, an animal model of multiple sclerosis. This was associated with the inhibition of Th17 cell differentiation, STAT3 phosphorylation, and NF-κB nuclear translocation nih.gov. Carnosol has been shown to upregulate the PI3K/Akt/Nrf2 axis, contributing to its anti-inflammatory actions by reducing the secretion of pro-inflammatory cytokines and decreasing NO and PGE2 production citeab.com.

Anti-prion Properties in In Vitro and Cell-Free Models

Prion diseases are fatal neurodegenerative disorders linked to the conversion of the physiological prion protein (PrPC) into a misfolded, disease-associated form (PrPSc) cenmed.comguidetopharmacology.org. Research has explored the potential of carnosol and carnosic acid as therapeutic agents against these diseases.

In a cellular model of prion diseases using N2a22L cells, both carnosic acid and carnosol were found to reduce the accumulation of PrPSc cenmed.comguidetopharmacology.orgidrblab.net. This effect was further validated in cell-free prion amplification assays (RT-QuIC), indicating that their anti-prion activity is not solely dependent on their antioxidant properties cenmed.comguidetopharmacology.org. Importantly, cell-free assays revealed that carnosol and carnosic acid can not only prevent the formation of new PrP aggregates but also disrupt already formed aggregates cenmed.comguidetopharmacology.orgidrblab.net. These findings suggest that carnosol possesses pleiotropic effects against prion diseases in in vitro and cell-free systems cenmed.comguidetopharmacology.org.

Data Table: Anti-Prion Effects of Carnosol and Carnosic Acid

CompoundModel SystemEffect on PrPSc AccumulationEffect on PrP Aggregates (Cell-Free)Reference
CarnosolN2a22L cellsReducedPrevented formation, disrupted cenmed.comguidetopharmacology.orgidrblab.net
Carnosic acidN2a22L cellsReducedPrevented formation, disrupted cenmed.comguidetopharmacology.orgidrblab.net

Anticancer Mechanisms of Carnosol

Carnosol exhibits significant anticancer properties through various molecular mechanisms that target cancer cell proliferation, survival, and apoptosis.

Inhibition of Cancer Cell Proliferation and Survival

Carnosol has been demonstrated to inhibit the proliferation and survival of various human cancer cell lines, including those from colon, breast, and prostate cancers researchgate.netnih.govciteab.comnih.govwikipedia.orgpeeref.comnih.govnih.gov. This inhibition is often dose- and time-dependent researchgate.net.

The anticancer effects of carnosol are mediated by the modulation of several signaling pathways crucial for cell growth and survival. These include the inhibition of key molecules such as extracellular signal-regulated kinase (ERK), p38, c-Jun N-terminal kinase (JNK), Akt, mechanistic target of rapamycin (B549165) (mTOR), and cyclooxygenase-2 (COX-2) nih.govpeeref.comnih.gov. For instance, carnosic acid (often studied alongside carnosol) dose-dependently inhibited prostate cancer cell survival and proliferation, which was associated with decreased phosphorylation/activation of Akt, mTOR, and p70 S6K citeab.comnih.gov. Carnosic acid also downregulated COX-2 expression in colon cancer cells nih.gov. Carnosol has also been shown to prevent the nuclear translocation of NF-κB, a transcription factor that promotes cell survival and proliferation nih.govpeeref.com.

Data Table: Carnosol's Effect on Cancer Cell Proliferation/Survival

Cancer TypeCell LineEffect on Proliferation/SurvivalAssociated MechanismsReference
Colon CancerHCT116Reduced viabilitySTAT3 inhibition, ROS generation, p53 induction researchgate.net
Colon CancerCaco-2, HT29, LoVoReduced viabilityCOX-2 inhibition, inhibition of adhesion and migration nih.gov
Breast CancerMDA-MB-231Reduced viabilityInduction of G2/M cell cycle arrest, p21 upregulation nih.gov
Prostate CancerPC-3, LNCaPInhibited survival and proliferationInhibition of Akt, mTOR, p70 S6K; activation of AMPK citeab.comnih.gov

Induction of Apoptosis in Cancer Cells

A key mechanism by which carnosol exerts its anticancer effects is the induction of apoptosis, or programmed cell death, in cancer cells researchgate.netnih.govwikipedia.orgpeeref.comnih.govsigmaaldrich.com. Carnosol-induced apoptosis involves the activation of caspases, a family of proteases that play a central role in the execution phase of apoptosis. Studies have shown increased levels of cleaved caspase-3, caspase-8, and caspase-9, as well as cleavage of poly-(ADP-ribose) polymerase (PARP), a caspase substrate researchgate.netnih.govwikipedia.orgpeeref.com.

Carnosol modulates the balance between pro-apoptotic and anti-apoptotic proteins, typically increasing the expression of pro-apoptotic Bax and decreasing the expression of anti-apoptotic Bcl-2 and Bcl-xl researchgate.netnih.govsigmaaldrich.com. The induction of the tumor suppressor protein p53 has also been observed, which can contribute to apoptosis by regulating downstream targets like Bax and p21 researchgate.netsigmaaldrich.com.

The generation of reactive oxygen species (ROS) plays a role in carnosol-induced apoptosis in some cancer cell types, such as colon cancer cells. ROS can activate signaling pathways that lead to caspase activation and apoptosis researchgate.netsigmaaldrich.com. Furthermore, carnosol can inhibit pro-survival signaling pathways like STAT3, which is often constitutively active in cancer cells and promotes their survival and proliferation. Inhibition of STAT3 by carnosol is associated with the attenuation of its phosphorylation and the reduced expression of its target genes, including survivin and cyclins researchgate.netnih.govsigmaaldrich.com.

Carnosol-induced apoptosis can involve both the intrinsic (mitochondria-dependent) and extrinsic (death receptor-mediated) pathways nih.govsigmaaldrich.com. The intrinsic pathway is characterized by mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and activation of caspase-9. The extrinsic pathway is initiated by the binding of death ligands to death receptors on the cell surface, leading to the formation of the death-inducing signaling complex (DISC) and activation of caspase-8 sigmaaldrich.com.

In breast cancer cells, carnosol has been shown to induce ROS-dependent endoplasmic reticulum (ER) stress, which can contribute to both apoptosis and autophagy wikipedia.org. Markers of the unfolded protein response (UPR) pathways, including PERK, IRE-1α, and ATF6, were upregulated, and activation of the PERK-ATF4-CHOP pathway appeared to be important for apoptosis induction wikipedia.org.

Activation of Caspase Cascades (e.g., caspase-3, -7, -8, -9)

A primary mechanism by which carnosol triggers apoptosis involves the activation of caspase cascades. Studies have demonstrated that carnosol treatment leads to the cleavage and activation of initiator caspases, such as caspase-8 and caspase-9, and effector caspases, particularly caspase-3. mdpi.comnih.govjcpjournal.orgspandidos-publications.comnih.govoncotarget.comdergipark.org.tr For instance, in human colon cancer HCT116 cells, carnosol induced the cleavage of caspase-9 and caspase-3, as well as poly-(ADP-ribose) polymerase (PARP), a downstream target of caspases. nih.govspandidos-publications.com Similarly, carnosol treatment of triple-negative MDA-MB-231 breast cancer cells resulted in increased protein levels of cleaved PARP, caspase-3, caspase-8, and caspase-9. nih.gov Activation of caspase-9 suggests the involvement of the intrinsic, mitochondria-mediated apoptotic pathway. spandidos-publications.com

Modulation of Apoptotic Protein Expression (e.g., Bax upregulation, Bcl-2/Bcl-xl downregulation)

Carnosol influences the balance between pro-apoptotic and anti-apoptotic proteins, particularly those belonging to the Bcl-2 family. Research indicates that carnosol treatment typically leads to an increase in the expression of pro-apoptotic proteins like Bax, while decreasing the levels of anti-apoptotic proteins such as Bcl-2 and Bcl-xl. nih.govjcpjournal.orgspandidos-publications.comnih.govdergipark.org.tr In HCT116 colon cancer cells, carnosol elevated Bax expression and inhibited the levels of Bcl-2 and Bcl-xl. nih.govspandidos-publications.com This modulation of Bcl-2 family proteins favors the induction of apoptosis, as a higher Bax:Bcl-2 ratio promotes mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors. spandidos-publications.comspandidos-publications.com Studies in lung cancer cell lines have also shown that carnosol treatment increases Bax and Bak expression while decreasing Bcl-XL expression. dergipark.org.tr

Role of p53 Pathway Activation

The tumor suppressor protein p53 plays a crucial role in regulating apoptosis in response to cellular stress. Carnosol has been shown to activate the p53 pathway in certain cancer cell types. nih.govspandidos-publications.comdergipark.org.trnih.govresearchgate.netmdpi.com In HCT116 cells, carnosol induced the expression of p53 and inhibited that of murine-double minute-2 (Mdm2), an E3 ubiquitin ligase that targets p53 for degradation. nih.govspandidos-publications.com This suggests that carnosol may stabilize and activate p53 by inhibiting Mdm2. spandidos-publications.com Activation of p53 can lead to the transcription of pro-apoptotic genes, including Bax. spandidos-publications.com Studies in glioblastoma cells have also demonstrated that carnosol can increase intracellular p53 levels by disrupting the interaction between p53 and MDM2, leading to the functional reactivation of p53 and the induction of apoptosis. nih.govmdpi.com Carnosol has also been reported to activate the AMPK-p53 pathway in hepatocellular carcinoma cells, contributing to apoptosis induction. researchgate.net

Induction of Cell Cycle Arrest (e.g., G2/M phase)

Carnosol has been observed to induce cell cycle arrest in various cancer cell lines, often at the G2/M phase. jcpjournal.orgnih.govoncotarget.comspandidos-publications.complos.orgnih.gov This arrest prevents uncontrolled proliferation of cancer cells. For example, carnosol treatment of human colorectal cancer Caco-2 cells resulted in transient cell cycle arrest in the G2/M phase. jcpjournal.orgspandidos-publications.comnih.gov Similarly, carnosol induced G2/M phase arrest in human prostate cancer PC3 cells and triple-negative MDA-MB-231 breast cancer cells in a concentration-dependent manner. jcpjournal.orgnih.govplos.org In MDA-MB-231 cells, 50 and 100 µM carnosol caused a significant increase in the G2/M population after 24 hours. plos.org This G2/M arrest can be associated with the upregulation of cell cycle regulators like cyclin B1 and the cyclin-dependent kinase inhibitor p21, while decreasing levels of proteins such as phosphorylated CDC2 and CDK2. jcpjournal.orgnih.govoncotarget.complos.orgnih.gov

Here is a data table summarizing some findings on carnosol's effect on cell cycle arrest:

Cell LineCarnosol ConcentrationTreatment DurationObserved EffectRelevant MarkersSource
Caco-2 (Colon)50 µM24 hTransient G2/M arrestUpregulation of cyclin B1 jcpjournal.orgspandidos-publications.comnih.gov
PC3 (Prostate)Concentration-dependentNot specifiedG2/M arrestDownregulation of cyclins (A, D1, D2), Cdk2, -4, -6; Upregulation of p21, p27 jcpjournal.org
MDA-MB-231 (Breast)50, 100 µM24 hSignificant G2/M arrestIncreased p21 expression; Decreased p27 level nih.govplos.org
HGC27, BGC803 (Gastric)Not specified24 hG2/M arrestIncreased cyclin B1, p53; Decreased phosphorylated CDC2, CDK2 oncotarget.com

Inhibition of Cancer Cell Migration and Invasion

Carnosol has demonstrated the ability to inhibit the migration and invasion of various cancer cell types, crucial processes in tumor metastasis. mdpi.comjcpjournal.orgresearchgate.netspandidos-publications.comnih.govnih.govfrontiersin.org

Downregulation of Matrix Metallopeptidase-9 (MMP-9) Expression and Activity

Matrix metalloproteinases (MMPs), particularly MMP-9, play a significant role in the degradation of the extracellular matrix, facilitating cancer cell migration and invasion. Carnosol has been shown to downregulate the expression and activity of MMP-9. mdpi.comresearchgate.netspandidos-publications.comnih.govnih.govfrontiersin.orgsemanticscholar.org In mouse melanoma B16/F10 cells, carnosol dose-dependently inhibited migration and invasion, which was associated with a reduction in MMP-9 activity and protein levels, as well as decreased MMP-9 mRNA. nih.govsemanticscholar.org Similarly, carnosol treatment of human breast cancer MDA-MB-231 cells inhibited migration and invasion and downregulated MMP-9 expression and activity. mdpi.comnih.gov This effect on MMP-9 is considered a key mechanism by which carnosol suppresses the invasive potential of cancer cells. nih.gov Carnosol has also been reported to decrease MMP-9 expression and inhibit the migration of vascular smooth muscle cells. jcpjournal.orgsemanticscholar.orgnih.gov

Here is a data table illustrating carnosol's effect on MMP-9:

Cell LineCarnosol ConcentrationEffect on MMP-9 ActivityEffect on MMP-9 Expression (mRNA/Protein)Source
B16/F10 (Melanoma)Dose-dependentDecreasedSuppressed (mRNA and protein) nih.govsemanticscholar.org
MDA-MB-231 (Breast)Dose-dependentReducedDownregulated mdpi.comnih.govfrontiersin.org
Vascular Smooth Muscle CellsNot specifiedDecreasedDecreased jcpjournal.orgsemanticscholar.orgnih.gov
Modulation of AP-1 Activity

Activator protein-1 (AP-1) is a transcription factor that regulates the expression of various genes involved in cell proliferation, differentiation, and invasion, including MMP-9. Carnosol has been shown to modulate AP-1 activity, contributing to its inhibitory effects on migration and invasion. nih.govnih.govsemanticscholar.orgaacrjournals.orgnih.govresearchgate.net Studies have indicated that carnosol can inhibit the binding of AP-1 to the promoter regions of target genes like COX-2, which is regulated by AP-1. aacrjournals.orgnih.govresearchgate.net In B16/F10 melanoma cells, carnosol's inhibition of MMP-9 expression and activity was mediated, in part, through the downregulation of AP-1 activity. nih.govsemanticscholar.org This modulation of AP-1 activity by carnosol can occur through the inhibition of upstream signaling pathways, such as the protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways (ERK1/2, p38, and JNK), which are known to activate AP-1. nih.govaacrjournals.orgnih.gov

Modulation of Key Signaling Pathways in Cancer:

Studies have elucidated the impact of carnosol on various signaling cascades critical for cancer progression. These include pathways involved in cell growth, metabolism, and hormone signaling.

Inhibition of PI3K/Akt Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade that promotes cell survival, growth, and proliferation and is frequently hyperactivated in various cancers. researchgate.netfrontiersin.org Research has shown that carnosol can inhibit this pathway. For instance, treatment of PC3 prostate cancer cells with carnosol resulted in a dose-dependent decrease in the phosphorylation of Akt. frontiersin.org In human glioblastoma U87MG cells, carnosol also modulated cellular proliferation, potentially involving the PI3K/Akt pathway. researchgate.net Furthermore, carnosol's inhibitory effect on the PI3K/Akt pathway has been observed in the context of vascular injury, where it regulated this pathway by binding to and inhibiting the phosphorylation of FAK protein. researchgate.net

Targeting Mechanistic Target of Rapamycin (mTOR) Pathway

The mechanistic Target of Rapamycin (mTOR) pathway is a downstream effector of the PI3K/Akt pathway and plays a central role in regulating cell growth, proliferation, and survival. nih.govnih.gov Aberrant activation of mTOR is common in many cancers. nih.gov Studies have demonstrated that carnosol can target the mTOR pathway. In PC3 prostate cancer cells, carnosol treatment led to a dose-dependent decrease in the phosphorylation of mTOR protein. frontiersin.org In triple-negative breast cancer (TNBC) cells, carnosol significantly decreased the level of phosphorylated mTOR and also reduced total mTOR protein levels. mdpi.comfrontiersin.org This inhibition of mTOR signaling is associated with the induction of autophagy and apoptosis in these cells. mdpi.comfrontiersin.org

Activation of 5′-AMP-Activated Protein Kinase (AMPK)

The 5′-AMP-Activated Protein Kinase (AMPK) is an energy sensor that, when activated, can suppress cell growth and proliferation, making it a potential target for cancer therapy. mdpi.commdpi.com Carnosol has been shown to activate AMPK. In PC3 prostate cancer cells, a dose-dependent increase in the phosphorylated forms of AMPK-α (Thr172) was observed following carnosol treatment. nih.govfrontiersin.orgplos.org This activation of AMPK is considered to be upstream of mTOR inhibition. nih.gov Studies in HepG2 hepatoma cells also showed that carnosol induced significant phosphorylation of AMPK and its downstream target acetyl-CoA carboxylase 1 (ACC1), which was linked to suppressed cell proliferation. mdpi.comnih.gov Carnosol's mechanism of action involving AMPK activation has been observed in various cancer cell lines. nih.govmdpi.com

Inhibition of Extracellular Signal-Regulated Kinase (ERK), p38, and c-Jun N-terminal Kinase (JNK)

The Extracellular Signal-Regulated Kinase (ERK), p38, and c-Jun N-terminal Kinase (JNK) are members of the Mitogen-Activated Protein Kinase (MAPK) family, which are involved in regulating cell proliferation, differentiation, and survival. nih.govmdpi.com Carnosol has been shown to inhibit the activity of these kinases in various cancer contexts. In skin cancer cells, carnosol treatment modulated the phosphorylation activities of Akt, p38, and JNK, and to a lesser extent, Erk1/2. nih.gov This modulation was associated with a decrease in MMP-9 expression, which is involved in cell migration and invasion. nih.gov Carnosol also inhibited the activation of ERK1/2, p38, and JNK MAPKs induced by phorbol (B1677699) ester (PMA) in human mammary epithelial cells, which helped explain its ability to block AP-1 binding to the COX-2 promoter. nih.govnih.govaacrjournals.org

Targeting Androgen and Estrogen Receptors

Androgen Receptor (AR) and Estrogen Receptor (ER) signaling play significant roles in the development and progression of certain cancers, particularly prostate and breast cancer. nih.govnih.gov Carnosol has demonstrated the ability to target both AR and ER-alpha. Molecular modeling studies suggest that carnosol can fit within the ligand-binding domain of both receptors. nih.govnih.gov In hormone-sensitive cancer cell lines like LNCaP, 22Rv1 (prostate cancer), and MCF7 (breast cancer), carnosol treatment (20–40 µM) decreased the protein expression of both AR and ER-alpha in a dose-dependent manner. nih.govnih.govaacrjournals.org Further experiments using a TR-FRET assay confirmed that carnosol interacts with both AR and ER-alpha and functions as a receptor antagonist without exhibiting agonist effects. nih.govnih.govaacrjournals.org This dual targeting property distinguishes carnosol from some other anti-androgens or anti-estrogens. nih.govnih.gov

Inhibition of RSK2 (Ribosomal S6 Kinase 2) Activity

Ribosomal S6 Kinase 2 (RSK2) is a downstream effector of the MAPK pathway that is involved in regulating cell proliferation, survival, and cell cycle progression. tandfonline.com RSK2 is dysregulated in several malignancies. tandfonline.com Carnosol has been identified as a potent inhibitor of RSK2. biorbyt.comnih.govresearchgate.netnih.gov In vitro kinase assays have shown that carnosol strongly suppresses RSK2 activity with an IC₅₀ value of approximately 5.5 μM in gastric cancer cells. biorbyt.comnih.gov This inhibition of RSK2 activity is associated with the suppression of gastric cancer cell growth, both anchorage-dependent and -independent, by inhibiting the RSKs-CREB signaling pathway. nih.govnih.gov Carnosol appears to be most potent against RSK2 compared to other kinases tested in some studies. nih.gov

Inhibition of STAT3 (Signal Transducer and Activator of Transcription 3) Signaling

Carnosol has been shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. STAT3 is a transcription factor that plays a critical role in cell proliferation, survival, invasion, and angiogenesis, and its aberrant activation is frequently observed in various cancers. frontiersin.orgspandidos-publications.comd-nb.info

Studies have demonstrated that carnosol can reduce the constitutive phosphorylation of STAT3 at tyrosine 705, which is essential for its activation and subsequent nuclear translocation and DNA binding activity. spandidos-publications.comd-nb.info The inhibition of STAT3 phosphorylation by carnosol may occur through the attenuation of upstream kinases, such as Janus-activated kinase 2 (JAK2) and Src kinase, which are known to phosphorylate STAT3. spandidos-publications.comd-nb.info For instance, research in human colon cancer HCT116 cells indicated that carnosol diminished the phosphorylation of both JAK2 and Src kinase. spandidos-publications.com

Furthermore, carnosol has been shown to decrease the total protein level of STAT3 in some cancer cell lines, suggesting a mechanism involving proteasomal degradation. frontiersin.org This degradation appears to be mediated, at least in part, by the generation of reactive oxygen species (ROS). frontiersin.orgmdpi.com Pre-treatment with ROS scavengers has been shown to prevent the carnosol-induced reduction in STAT3 protein levels. mdpi.com

The inhibition of STAT3 signaling by carnosol leads to the downregulation of STAT3 target genes, which include those involved in cell cycle progression (e.g., cyclin D1, D2, D3) and anti-apoptosis (e.g., survivin, Bcl-2, Bcl-xL). spandidos-publications.comd-nb.info This downregulation contributes to the anti-proliferative and pro-apoptotic effects observed with carnosol treatment in various cancer cell lines. spandidos-publications.comd-nb.infomdpi.com

Modulation of Aryl Hydrocarbon Receptor (AhR) and Cytochrome P450 Enzymes (CYP1A1, CYP1B1)

Carnosol has been found to modulate the activity of the Aryl Hydrocarbon Receptor (AhR) and downstream cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1. nih.govresearchgate.netnih.gov The AhR is a ligand-activated transcription factor that regulates the expression of genes involved in the metabolism of various endogenous and exogenous compounds, including polycyclic aromatic hydrocarbons (PAHs). nih.govmdpi.com Activation of AhR by PAHs leads to the induction of CYP1A1 and CYP1B1, enzymes that can convert these procarcinogens into genotoxic metabolites. nih.govmdpi.com

Studies have shown that carnosol can suppress the induction of CYP1A1 and CYP1B1 transcription and protein expression mediated by PAHs like benzo[a]pyrene (B130552) (B[a]P). nih.govresearchgate.netnih.gov This inhibitory effect appears to be linked to carnosol's ability to inhibit Hsp90 ATPase activity, which in turn leads to a rapid decrease in AhR protein levels. nih.govnih.gov AhR is a client protein of Hsp90, and its stability is dependent on this chaperone. nih.govnih.gov By reducing AhR levels, carnosol effectively blocks the downstream activation of CYP1A1 and CYP1B1. nih.govresearchgate.netnih.gov

The modulation of the AhR-CYP1A1/CYP1B1 pathway by carnosol is considered a significant mechanism contributing to its chemopreventive potential, as it can reduce the metabolic activation of carcinogens and subsequent DNA adduct formation. nih.govnih.govnih.gov

Influence on Detoxification Enzyme Induction (e.g., GST, quinone reductase)

Carnosol has been shown to influence the induction of phase II detoxification enzymes, such as glutathione-S-transferase (GST) and NAD(P)H-quinone reductase (QR), also known as NQO1. mdpi.comnih.govnih.govjcpjournal.org These enzymes play a crucial role in detoxifying and eliminating harmful chemical substances and their metabolites from the body by conjugating them with endogenous molecules like glutathione. mdpi.comjcpjournal.org

Research indicates that carnosol can increase the activity and expression of GST and QR. mdpi.comnih.govnih.gov For example, studies in animal models have demonstrated that administration of carnosol can lead to a significant increase in hepatic GST and QR activities. mdpi.comnih.gov In human bronchial epithelial cells, carnosol treatment resulted in a notable induction of GST pi mRNA and QR expression. nih.gov

The induction of these detoxification enzymes by carnosol is believed to be mediated, at least in part, through the activation of the Nrf2 (nuclear factor erythroid 2-related factor 2) pathway. mdpi.comjcpjournal.org Nrf2 is a transcription factor that regulates the expression of a battery of antioxidant and detoxification genes, including those encoding GST and QR. jcpjournal.org

This influence on detoxification enzyme induction highlights another mechanism by which carnosol may exert protective effects against chemically induced damage and carcinogenesis. nih.govjcpjournal.org

Inhibition of Angiogenesis in Preclinical Models

Carnosol has demonstrated inhibitory effects on angiogenesis in preclinical models. researchgate.netnih.govnih.govresearchgate.net Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, invasion, and metastasis. researchgate.net

Studies have shown that carnosol can inhibit various key steps involved in angiogenesis, including the proliferation, migration, and differentiation of endothelial cells, which are the building blocks of blood vessels. nih.govresearchgate.net It has also been reported to inhibit the formation of capillary-like tubes by endothelial cells in in vitro assays. nih.govnih.gov

The anti-angiogenic effects of carnosol may be related to its ability to modulate signaling pathways involved in endothelial cell function. Research suggests that carnosol can inhibit the activity of matrix metalloproteinases (MMPs), particularly MMP-9, which are enzymes that degrade the extracellular matrix, a process essential for endothelial cell migration and invasion during angiogenesis. nih.govresearchgate.net Carnosol has been shown to suppress MMP-9 mRNA and protein expression. nih.gov

Furthermore, carnosol has been reported to influence signaling molecules such as AKT, p38, JNK, and ERK1/2, which are involved in regulating endothelial cell behavior and angiogenesis. nih.gov In vivo studies using models like the chick chorioallantoic membrane (CAM) assay have corroborated the anti-angiogenic activity of carnosol. nih.govresearchgate.net

These findings suggest that the inhibition of angiogenesis is a significant mechanism contributing to the potential anti-tumor and anti-metastatic properties of carnosol. researchgate.netnih.govresearchgate.net

Antimicrobial and Antibiofilm Mechanisms of Carnosol

Beyond its effects on host cells, carnosol also exhibits antimicrobial and antibiofilm activities against various pathogens, including Staphylococcus aureus. nih.govresearchgate.netnih.govmdpi.com

Inhibition of Bacterial Growth (e.g., Staphylococcus aureus)

Carnosol has demonstrated the ability to inhibit the growth of bacteria, including both methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA) strains. nih.govresearchgate.netnih.govredalyc.org Studies have determined the minimum inhibitory concentrations (MICs) of carnosol against various S. aureus isolates, indicating its direct antibacterial potential. nih.govresearchgate.net While some studies report MIC values, it is important to note that the effectiveness can vary depending on the specific bacterial strain and experimental conditions. nih.govnih.gov

The exact mechanisms by which carnosol inhibits bacterial growth are still under investigation, but potential targets include the disruption of bacterial cell membranes and the inhibition of essential metabolic pathways. nih.govnanobioletters.com Metabolomics studies have revealed that carnosol treatment can perturb several metabolic pathways in S. aureus, including those related to amino acid biosynthesis and glutathione metabolism. nih.gov

Reduction of Bacterial Motility and Biofilm Development

Carnosol has been shown to reduce bacterial motility and inhibit biofilm formation, particularly in Staphylococcus aureus. nih.govresearchgate.netnih.govresearchgate.net Biofilms are complex communities of bacteria encased in an extracellular matrix, which provide protection against antimicrobial agents and host immune responses. researchgate.netresearchgate.net

Bacterial motility is important for initial surface attachment, a crucial step in biofilm formation. nih.govmdpi.com Studies have shown that sub-inhibitory concentrations of carnosol can significantly attenuate the sliding motility of S. aureus strains. nih.govresearchgate.net This reduction in motility is associated with a decrease in the zone diameter of bacterial spread in motility assays. nih.gov

Furthermore, carnosol has been demonstrated to inhibit the development of S. aureus biofilms. nih.govresearchgate.netnih.gov This inhibition can be assessed by measuring the reduction in biofilm biomass and metabolic activity. nih.govnih.gov Carnosol treatment has been shown to reduce the amount of extracellular polymeric substances (EPS) and extracellular DNA (eDNA), key components of the biofilm matrix. researchgate.net

The antibiofilm activity of carnosol may also be linked to its influence on bacterial quorum sensing (QS) systems, which are involved in regulating virulence factors and biofilm formation in S. aureus. mdpi.comresearchgate.net Carnosol has been identified as a potent inhibitor of the accessory gene regulator (agr) QS system in S. aureus, which controls the expression of virulence factors and contributes to biofilm development. mdpi.com

The ability of carnosol to inhibit both bacterial growth and biofilm formation highlights its potential as an agent to combat bacterial infections, particularly those involving biofilm-associated resistance. nih.govnih.gov

Disruption of Preformed Biofilms

Carnosol has demonstrated activity against preformed bacterial biofilms, particularly those formed by Staphylococcus aureus. Studies utilizing crystal violet staining have shown that carnosol can exert a killing effect on preformed S. aureus biofilms across a range of concentrations (1/2 × to 4 × MIC). nih.gov This effect was observed against various S. aureus strains, including ATCC 29213, MRSA 4642, MRSA 4670, and MSSA 4611, where carnosol significantly attenuated the biofilm compared to control groups. nih.gov Assessment of biofilm metabolic activity using the XTT reduction assay further supported these findings, indicating that carnosol directly reduced the metabolic activity of preformed S. aureus biofilms. nih.gov Confocal laser scanning microscopy (CLSM) imaging of preformed biofilms treated with carnosol for 24 hours also provided visual evidence of biofilm eradication. nih.gov The potential action mechanism of carnosol on pathogenic biofilms may involve a reduction in bacterial motility. nih.gov

Induced Metabolic Dysregulation in Microorganisms (e.g., perturbation of glyoxylate (B1226380), dicarboxylate, amino acid, and glutathione metabolism)

Carnosol treatment has been shown to induce significant metabolic alterations in microorganisms, specifically in Staphylococcus aureus planktonic cells and biofilms. nih.govresearchgate.net Metabolomic analysis revealed that carnosol treatment led to the perturbation of several metabolic pathways. nih.govresearchgate.net These include glyoxylate and dicarboxylate metabolism, glycine, serine and threonine metabolism, arginine and proline metabolism, alanine (B10760859), aspartate and glutamate metabolism, arginine biosynthesis, and aminoacyl-tRNA biosynthesis. nih.govresearchgate.net In S. aureus biofilms, glutathione metabolism, along with D-glutamine and D-glutamate metabolism, were also significantly changed upon carnosol treatment. nih.govresearchgate.net Hierarchical clustering analysis of metabolite levels in both planktonic cells and biofilms demonstrated clear alterations induced by carnosol compared to control groups. nih.gov For instance, in S. aureus biofilms treated with carnosol, L-Ornithine and L-Glutamic acid levels were reduced. nih.gov These findings suggest that carnosol's antibacterial and antibiofilm properties are highly associated with the disruption of these key metabolic pathways. nih.govresearchgate.net

Other Investigated Biological Activities and Mechanisms

Anti-nociceptive Effects in Animal Models

Carnosol has exhibited anti-nociceptive effects in animal models. mdpi.comcapes.gov.brnih.govnih.gov Studies have investigated its effectiveness in models of inflammatory pain. nih.govnih.gov In carrageenan-induced mouse hyperalgesia, carnosol displayed significant and dose-dependent anti-nociceptive effects observed several hours after the injection of the stimuli. nih.govnih.gov Carnosol also inhibited the analgesic response in the late phase of the formalin test in mice. nih.govnih.gov The activation of the TRPA1 receptor has been suggested as a possible mechanism responsible for carnosol's anti-nociceptive and anti-inflammatory effects in animal models. mdpi.com Carnosol was identified as an agonist of the TRPA1 receptor, and its agonistic effect could be blocked by a selective TRPA1 antagonist. mdpi.com While the activation of TRPA1 might contribute to modulating inflammatory nociceptive transmission, the precise mechanisms underlying carnosol's analgesic effect require further elucidation. mdpi.com Additionally, carnosol's anti-nociceptive properties in Salvia officinalis extract in mice appear to involve a modulatory influence on TRPA1-receptors. capes.gov.br

Modulation of β-catenin Tyrosine Phosphorylation

Carnosol has been shown to modulate β-catenin tyrosine phosphorylation. nih.govaacrjournals.orgnih.gov In a mouse model of colonic tumorigenesis (C57BL/6J/Min/+ or Min/+ mouse), dietary administration of carnosol decreased intestinal tumor multiplicity. aacrjournals.orgnih.gov Tumor formation in these mice is associated with alterations in adherens junctions, including increased expression of tyrosine-phosphorylated β-catenin and dissociation of β-catenin from E-cadherin. aacrjournals.orgnih.gov Carnosol treatment in Min/+ intestinal tissue restored both E-cadherin and β-catenin to the membranes of enterocytes, resulting in a phenotype similar to wild-type littermates. aacrjournals.orgnih.gov Furthermore, carnosol inhibited the pervanadate-inducible expression of tyrosine-phosphorylated β-catenin in wild-type tissue. aacrjournals.orgnih.gov These findings suggest that carnosol may prevent intestinal tumorigenesis associated with APC mutations, potentially by enhancing E-cadherin-mediated adhesion and suppressing β-catenin tyrosine phosphorylation. aacrjournals.orgnih.gov Tyrosine phosphorylation of β-catenin is a mechanism that can modulate the adhesive function of E-cadherin. aacrjournals.orgtandfonline.com Receptor tyrosine kinases, such as EGFR, and cytoplasmic tyrosine kinases, like those from the c-Src family, can phosphorylate β-catenin at specific tyrosine residues, leading to its release from associations with E-cadherin and α-catenin. aacrjournals.orgtandfonline.com

Molecular Targets and Protein Interactions of Carnosol

Identification of Putative Protein Targets via In Silico Methods

Computational approaches, such as molecular docking and virtual screening, play a crucial role in predicting potential protein targets of small molecules like carnosol (B190744). These methods allow for the screening of a compound against large libraries of protein structures to identify those with the highest predicted binding affinity.

Studies utilizing virtual screening have identified numerous plausible targets for carnosol. One study screened carnosol against 708 human proteins using AutoDock Vina, prioritizing targets based on their affinity values. This analysis identified 20 potential targets through virtual screening, including Heat Shock Protein 90 alpha (HSP90α), Aldo-keto reductase family 1 member C3 (AKR1C3), and Heat Shock Protein 90 beta (HSP90β), with notable binding energies mdpi.comresearchgate.netresearchgate.netdntb.gov.uaresearchgate.net. Inverse molecular docking, a technique that docks a ligand to a multitude of protein binding sites, has also been employed to identify potential protein targets for rosemary compounds, including carnosol, from databases like the Protein Data Bank nih.gov.

These in silico methods provide valuable initial insights into the potential proteins that carnosol may interact with, guiding subsequent experimental investigations.

Experimentally Verified Protein Targets

Beyond computational predictions, several proteins have been experimentally verified as targets of carnosol, shedding light on its mechanisms of action. These targets are involved in a variety of cellular processes, including protein folding, metabolism, signaling pathways, and apoptosis.

Experimentally verified protein targets of carnosol include:

Heat Shock Protein 90 alpha (HSP90α) mdpi.comresearchgate.netresearchgate.netdntb.gov.uaresearchgate.net

Heat Shock Protein 90 beta (HSP90β) mdpi.comresearchgate.netresearchgate.netdntb.gov.uaresearchgate.net

Aldo-keto reductase family 1 member C3 (AKR1C3) mdpi.comresearchgate.netresearchgate.netdntb.gov.uaresearchgate.net

Mitogen-activated protein kinase 1 (MAPK1) mdpi.comresearchgate.netdntb.gov.uaresearchgate.net

Mitogen-activated protein kinase 3 (MAPK3) mdpi.comresearchgate.netdntb.gov.uaresearchgate.net

Catalase (CAT) mdpi.comresearchgate.netdntb.gov.uaresearchgate.net

Jun proto-oncogene (JUN) mdpi.comresearchgate.netdntb.gov.uaresearchgate.net

Aryl hydrocarbon receptor (AHR) mdpi.comresearchgate.netdntb.gov.uaresearchgate.netresearchgate.net

Caspase 3 (CASP3) mdpi.comresearchgate.netdntb.gov.uaresearchgate.netoncotarget.com

Tumor Necrosis Factor (TNF) mdpi.comresearchgate.netdntb.gov.uaresearchgate.net

Ribosomal protein S6 kinase B2 (RSK2) oncotarget.com

These proteins are implicated in diverse biological functions. For instance, HSP90 is a molecular chaperone involved in the folding and stability of numerous client proteins, including many involved in cell growth and survival mdpi.comthieme-connect.comresearchgate.netnih.gov. AKR1C3 is an enzyme in the aldo-keto reductase superfamily with roles in the metabolism of steroids and prostaglandins (B1171923) mdpi.comresearchgate.net. MAPK1 and MAPK3 are key components of the MAPK signaling pathway, which regulates cell proliferation, differentiation, and apoptosis mdpi.comnih.gov. CAT is an antioxidant enzyme mdpi.comresearchgate.net. JUN is a transcription factor involved in regulating gene expression mdpi.comresearchgate.net. AHR is a ligand-activated transcription factor involved in the regulation of genes related to xenobiotic metabolism and inflammatory responses mdpi.comresearchgate.netthieme-connect.com. CASP3 is a critical executioner caspase in the apoptotic pathway mdpi.comresearchgate.netoncotarget.com. TNF is a pro-inflammatory cytokine mdpi.comresearchgate.net. RSK2 is a kinase that plays a role in cell proliferation, survival, and differentiation oncotarget.com.

Mechanistic Insights into Interactions with Heat Shock Protein 90 (HSP90) and its ATPase Activity

Heat Shock Protein 90 (HSP90) is a significant molecular target of carnosol. Research has provided mechanistic insights into how carnosol interacts with HSP90 and affects its function, particularly its ATPase activity.

Carnosol has been shown to inhibit HSP90 activity by directly binding to the protein and blocking its ATPase activity thieme-connect.comresearchgate.netnih.govexlibrisgroup.com. The ATPase activity of HSP90 is essential for its chaperone function, as ATP hydrolysis drives conformational changes required for client protein binding and folding. By inhibiting this activity, carnosol can disrupt the maturation and stability of HSP90 client proteins, many of which are involved in oncogenic signaling pathways thieme-connect.com.

Molecular docking studies suggest that carnosol binds to HSP90, with favorable binding energies mdpi.comresearchgate.netresearchgate.net. Specific interactions supporting carnosol binding to HSP90 include hydrophobic interactions with residues such as LEU107A, PHE138A, VAL150A, and TRP162A, as well as hydrogen bonds with ASN51A, TYR139A, and PHE138A mdpi.commdpi.comresearchgate.net. Molecular dynamics simulations have further supported the stability of the HSP90-carnosol complex mdpi.com.

The inhibition of HSP90 by carnosol has downstream effects on its client proteins. For example, carnosol's inhibition of HSP90 activity has been linked to a rapid decrease in AhR levels, subsequently suppressing the induction of Cytochrome P450 1A1 (CYP1A1) and Cytochrome P450 1B1 (CYP1B1) mdpi.comresearchgate.netthieme-connect.com. This mechanism is relevant to the modulation of carcinogen metabolism.

Characterization of Protein-Protein Interaction (PPI) Networks Associated with Carnosol Activity

Carnosol's biological effects are not solely mediated by its interaction with individual proteins but also by its influence on complex protein-protein interaction (PPI) networks. Analyzing these networks helps to understand the broader cellular pathways and processes affected by carnosol.

PPI networks for carnosol targets have been constructed using data from virtual screening and public databases mdpi.comdntb.gov.uaresearchgate.net. These networks can reveal relationships among targeted proteins and the biochemical pathways they are involved in mdpi.commdpi.com. Analysis of such networks has identified key proteins that may serve as central nodes or "hub-bottlenecks," suggesting their importance in mediating carnosol's effects rjpharmacognosy.irrjpharmacognosy.ir.

Studies have shown that carnosol's potential targets, identified through PPI and molecular docking analyses, include proteins like HSP90AA1, MAPK1, MAPK3, CAT, JUN, AHR, and CASP3 mdpi.comresearchgate.netdntb.gov.uaresearchgate.net. These proteins are involved in processes such as immune-inflammatory responses mdpi.comresearchgate.net. Network analysis has also indicated that carnosol may modulate immune-inflammatory pathways, including IL-17 and TNF signaling pathways mdpi.comresearchgate.net.

In the context of specific conditions, PPI network analysis of carnosol-treated cells has identified proteins like GAPDH, TPI1, ENO1, and PGK1 as potential hub-bottlenecks in the network, suggesting their critical role in the mechanisms of carnosol's activity rjpharmacognosy.irrjpharmacognosy.ir. Gene ontology and pathway enrichment analyses of the proteins within these networks further highlight the biological processes influenced by carnosol, such as metabolic and inflammatory pathways mdpi.comresearchgate.netmdpi.comrjpharmacognosy.irrjpharmacognosy.ir.

The construction and analysis of PPI networks provide a systems-level perspective on carnosol's molecular targets and the interconnected pathways through which it exerts its biological activities.

Preclinical Research Models and Findings

In Vitro Cellular Models

In vitro studies using various cell lines and primary cell cultures have been instrumental in identifying the direct effects of carnosol (B190744) at the cellular level. These models allow for controlled investigations into carnosol's impact on cell viability, proliferation, apoptosis, migration, and specific signaling pathways.

Cancer Cell Lines

Carnosol has demonstrated effects across a spectrum of cancer cell lines, suggesting potential broad-spectrum activity. Research has focused on its impact on cell viability, induction of apoptosis, and modulation of key signaling pathways involved in cancer progression.

Prostate Cancer: Carnosol has shown the ability to decrease cell viability in human prostate cancer cell lines, including PC3, LNCaP, and 22Rv1, in a dose- and time-dependent manner. Studies indicate that carnosol can induce G2 phase cell cycle arrest in PC3 cells, which lack the p53 tumor suppressor gene. nih.govresearchgate.netnih.gov It has also been observed to decrease the expression of androgen receptor (AR) and estrogen receptor-alpha (ER-α) mRNA and protein levels in LNCaP and 22Rv1 cells. researchgate.net Carnosol treatment led to increased caspase-3 activity in PC3 cells, suggesting the induction of apoptosis. researchgate.net In LNCaP and 22Rv1 cells, carnosol induced endoplasmic reticulum (ER) stress-mediated apoptotic cell death and disrupted AR expression. aacrjournals.org

Breast Cancer: Carnosol has exhibited cytotoxic activity against various breast cancer cell lines, including MCF-7, AU565, MDA-MB-231, HBL-100, MDA 231, 361, 435, Hs578T, and T47D. nih.govnih.govfrontiersin.orgmdpi.complos.orgmdpi.com It has been shown to reduce cell viability and adhesion in breast cancer cell lines. nih.gov In triple-negative MDA-MB-231 breast cancer cells, carnosol significantly reduced cellular viability and induced G2/M cell cycle arrest. nih.govplos.org Carnosol treatment increased protein levels of cell cycle arrest markers like p21 and apoptotic markers such as cleaved PARP and caspases-3, -8, and -9. nih.gov Carnosol has also been reported to inhibit the migration and invasion of MDA-MB-231 cells. frontiersin.org

Skin Cancer: Studies involving skin cancer cell lines, such as B16/F10 mouse melanoma cells and A431 human squamous carcinoma cells, have shown that carnosol can inhibit migration and invasion. nih.govmdpi.com Carnosol treatment reduced MMP-9 mRNA and protein expression in B16/F10 cells. nih.gov Carnosol also affected the viability of A431 cells, further reducing it when combined with UVB radiation. google.com

Leukemia: Carnosol has been investigated for its effects on leukemia cell lines, including SEM, RS4:11, MV4:11, and adult T-cell leukemia/lymphoma (ATL) cell lines like ED cells. nih.govmdpi.com It was shown to induce apoptosis by disrupting mitochondrial membrane potential in acute leukemia cell lines. nih.gov Carnosol treatment increased apoptosis and activated caspase-3 and caspase-7 in ED cells. mdpi.com

Colon Cancer: Carnosol has demonstrated the ability to reduce cell viability in human colon cancer cell lines. nih.govdergipark.org.tr

Gastric Cancer: Carnosol has shown efficacy against human gastric cancer cell lines such as BGC803, SGC7901, and HGC27. oncotarget.com It reduced anchorage-dependent and -independent growth and induced apoptosis through the activation of caspases 9 and 7. oncotarget.com Carnosol was identified as an inhibitor of RSK2 activity in gastric cancer cells. oncotarget.com

Lung Cancer: Research using non-small-cell lung cancer cell lines like H441, H661, and H520 has shown that carnosol can induce apoptosis. dergipark.org.tr Carnosol treatment increased the expression of Bax, Bak, caspase-3, and p53 while decreasing Bcl-XL in these cell lines. dergipark.org.tr

Liver Cancer: While carnosic acid has been studied in liver cancer cell lines like Hep-G2 and MHCC97-H biomolther.org, direct research on carnosol in these specific cell lines was not prominently found in the provided context. However, carnosol's potential to prevent hepatocarcinogenesis through metabolic inactivation of carcinogens has been suggested based on its effects on detoxification enzymes jcpjournal.org.

Brain Cancer: While neuroprotective effects of carnosol are mentioned nih.gov, specific research on brain cancer cell lines was not detailed in the provided search results.

Cervical Cancer: Carnosol has shown anticancer activity in human cervical cancer cell lines like HeLa. uobaghdad.edu.iq It induced apoptosis and cell cycle arrest in the G0/G1 phase in HeLa cells. uobaghdad.edu.iq Carnosol treatment led to the up-regulation of genes like EREG, FOS-2, ID2, CRYAB, DUSP5, and TICAM2 and down-regulation of genes including FN1, KRAS2, CCNB1-1, FEN1, MCM4, MCM5, GTSE1, CXCL1, and RALA in HeLa cells. uobaghdad.edu.iq

Melanoma: Carnosol inhibited the migration and invasion of B16/F10 mouse melanoma cells. nih.gov Treatment with carnosol reduced colony formation, migration, and invasiveness of B16/F10 cells. mdpi.com

Here is a summary of findings in cancer cell lines:

Cancer TypeCell LinesKey Findings
ProstatePC3, LNCaP, 22Rv1Decreased viability, G2 arrest (PC3), decreased AR/ER-α expression, induced apoptosis, ER stress. nih.govresearchgate.netnih.govaacrjournals.org
BreastMCF-7, AU565, MDA-MB-231, HBL-100, MDA 231, 361, 435, Hs578T, T47DCytotoxic activity, reduced viability and adhesion, G2/M arrest (MDA-MB-231), increased p21, cleaved PARP, caspases, inhibited migration/invasion. nih.govnih.govfrontiersin.orgmdpi.complos.orgmdpi.com
SkinB16/F10 (melanoma), A431 (squamous carcinoma)Inhibited migration/invasion (B16/F10), reduced MMP-9 expression (B16/F10), reduced viability (A431). nih.govmdpi.comgoogle.com
LeukemiaSEM, RS4:11, MV4:11, ED (ATL)Induced apoptosis, disrupted mitochondrial membrane potential, activated caspase-3/-7 (ED). nih.govmdpi.com
ColonHuman colon cancer cell lines (specifics not always detailed)Reduced cell viability. nih.govdergipark.org.tr
GastricBGC803, SGC7901, HGC27Reduced growth, induced apoptosis (caspases 7/9), inhibited RSK2. oncotarget.com
LungH441, H661, H520 (NSCLC)Induced apoptosis, increased Bax, Bak, caspase-3, p53, decreased Bcl-XL. dergipark.org.tr
CervicalHeLaInduced apoptosis, G0/G1 arrest, modulated gene expression (upregulated EREG, FOS-2, ID2, CRYAB, DUSP5, TICAM2; downregulated FN1, KRAS2, CCNB1-1, FEN1, MCM4, MCM5, GTSE1, CXCL1, RALA). uobaghdad.edu.iq
MelanomaB16/F10Inhibited migration/invasion, reduced colony formation, reduced MMP-9 expression. nih.govmdpi.com

Neuronal Cell Cultures

Research involving neuronal cell cultures has explored the potential neuroprotective effects of carnosol, often in the context of oxidative stress or inflammation. While specific details on SH-SY5Y or PC12 cells were not detailed in the provided search results, carnosol's neuroprotective properties have been reported nih.gov. Studies have also investigated carnosol's effects on microglia cells, a type of immune cell in the central nervous system, showing that carnosol can induce Nrf2 and heme oxygenase-1 with minimal cytotoxicity, suggesting antioxidant properties in these cells nih.gov.

Immune Cell Lines and Primary Cells

Carnosol's effects on immune cells have been studied to understand its anti-inflammatory potential.

Peripheral Blood Mononuclear Cells (PBMCs): Carnosol at 18 µM did not induce cell death in PBMCs isolated from healthy volunteers, while the same dose induced apoptosis in leukemia cell lines, suggesting selective toxicity towards cancer cells. nih.gov

RAW 264.7 macrophages: While not explicitly detailed in the provided snippets, carnosol is known for its anti-inflammatory properties, which are often investigated in macrophage models like RAW 264.7.

Polymorphonuclear Leukocytes (PMNs) and THP-1 cells: Specific research on carnosol's effects on PMNs and THP-1 cells was not detailed in the provided context.

Other Specific Cell Line Models

Carnosol has been investigated in other cell line models to explore its broader biological activities.

Human Bronchial Epithelial Cells (BEAS-2B): Carnosol inhibited benzo[a]pyrene (B130552) (B[a]P)-induced DNA adduct formation in BEAS-2B cells. mdpi.comjcpjournal.orgnih.gov It also induced the expression of phase II detoxification enzymes like glutathione-S-transferase (GST) and NAD(P)H: quinone reductase (QR) in these cells. jcpjournal.orgnih.gov

Human Keratinocytes (HaCaT): Carnosol attenuated B[a]P-induced CYP1A1 and CYP1B1 activity through downregulation of the aryl hydrocarbon receptor (AhR) in HaCaT cells. mdpi.comjcpjournal.orgnih.gov Carnosol also reduced UVB-induced reactive oxygen species (ROS) elevation and DNA damage in HaCaT cells. researchgate.netnih.gov It prevented UVB-induced transformation of keratinocytes. researchgate.netnih.gov

Human Mammary Epithelial Cells (e.g., 184B5/HER): Carnosol inhibited phorbol (B1677699) ester-induced protein and mRNA expression of COX-2 and the production of PGE2 in human mammary epithelial cells. nih.govjcpjournal.orgaacrjournals.org It also inhibited the activation of PKC, ERK1/2, p38, and c-jun NH2-terminal kinase. nih.gov Carnosol dose-dependently inhibited colony formation and increased G2/M phase arrest in HER-2 overexpressing tumorigenic human mammary epithelial cells (184-B5/HER). nih.govresearchgate.net

Periodontal Ligament Cells: Research on carnosol in periodontal ligament cells was not detailed in the provided search results.

Here is a summary of findings in other specific cell lines:

Cell TypeKey Findings
Human Bronchial Epithelial CellsInhibited B[a]P-induced DNA adduct formation, induced GST and QR expression. mdpi.comjcpjournal.orgnih.gov
Human KeratinocytesAttenuated B[a]P-induced CYP1A1/CYP1B1 (via AhR), reduced UVB-induced ROS and DNA damage, prevented UVB-induced transformation. mdpi.comjcpjournal.orgnih.govresearchgate.netnih.gov
Human Mammary Epithelial CellsInhibited COX-2 expression and PGE2 production, inhibited PKC, ERK1/2, p38, JNK, inhibited colony formation, induced G2/M arrest (184-B5/HER). nih.govnih.govjcpjournal.orgaacrjournals.orgresearchgate.net
Microglia CellsInduced Nrf2 and heme oxygenase-1 with minimal cytotoxicity. nih.gov

Microbial Biofilm Models

Research on carnosol's effects on microbial biofilms, specifically Staphylococcus aureus, was not detailed in the provided search results. While carnosol is reported to have anti-microbial properties nih.gov, the provided context does not include specific findings on biofilm models.

In Vivo Animal Models

In vivo studies using animal models have provided valuable insights into carnosol's effects within a complex biological system, including its impact on tumor growth, metastasis, and disease progression.

Mammary Tumorigenesis (Female Rat Model): Intraperitoneal administration of carnosol significantly inhibited DMBA-induced mammary adduct formation and tumorigenesis in female rats. nih.gov Carnosol administration resulted in a significant inhibition of tumor formation. nih.gov This effect may be partly explained by carnosol inducing detoxification enzymes like GST and quinone reductase. nih.gov

Prostate Cancer Xenograft Model (Athymic Nude Mice): Oral administration of carnosol to athymic nude mice implanted with 22Rv1 prostate cancer cells resulted in a significant suppression in tumor growth and a reduction in circulating PSA levels. nih.govresearchgate.net Western blot analysis of tumors showed a decrease in AR and ER-α protein expression in the carnosol-treated group. researchgate.net

Skin Tumorigenesis (Mouse Model): Topical application of carnosol decreased the number of chemically induced skin cancers in experimental animals. researchgate.net Carnosol inhibited the number of skin tumors per mouse in a dose-dependent manner in a mouse model. nih.gov

Melanoma Xenograft Model (C57BL/6 mice): While the provided abstract focuses on carnosic acid, it mentions an in vivo xenograft model using B16F10 cells in C57BL/6 mice where carnosic acid inhibited tumor growth more effectively than chemotherapy alone and reduced chemotherapy-induced toxicity markers aacrjournals.org. Direct in vivo studies with carnosol in this specific model were not detailed in the provided snippets.

Gastric Cancer Patient-Derived Xenograft (PDX) Model (Mouse Model): Oral administration of carnosol suppressed patient-derived gastric tumor growth in an in vivo mouse model. oncotarget.com Carnosol inhibited the phosphorylation of CREB, a downstream protein of RSK2, in gastric tumor samples. oncotarget.com

Colon Carcinogenesis (APCmin Mouse Model): Carnosol prevented adenoma formation in the C57BL/6J/Min/+ (Min/+) mouse model, a model for intestinal tumorigenesis. oncotarget.comaacrjournals.org Dietary inclusion of carnosol significantly reduced tumor multiplicity in the intestine of Min/+ mice. aacrjournals.org These data suggest that carnosol prevents Apc-associated intestinal tumorigenesis. aacrjournals.org

Ovariectomy (OVX) Mouse Model (Osteoclastogenesis): Intraperitoneal injection of carnosol in OVX mice, a model for postmenopausal osteoporosis, significantly inhibited bone loss. nih.gov Carnosol treatment attenuated the reduction in trabecular bone and femoral bone mass. nih.gov Serum levels of markers related to osteoclast activity and inflammation were decreased with carnosol treatment. nih.gov

Here is a summary of findings in in vivo animal models:

Animal ModelDisease ModelKey Findings
Female RatDMBA-induced Mammary TumorigenesisInhibited mammary adduct formation and tumor formation, induced detoxification enzymes. nih.gov
Athymic Nude Mouse (with 22Rv1 cells)Prostate Cancer XenograftSuppressed tumor growth, reduced serum PSA, decreased AR/ER-α expression in tumors. nih.govresearchgate.net
MouseChemically induced Skin CancerDecreased number of skin tumors. nih.govresearchgate.net
Mouse (with gastric cancer PDX)Gastric Cancer PDXSuppressed gastric tumor growth, inhibited CREB phosphorylation in tumors. oncotarget.com
C57BL/6J/Min/+ (Min/+) MouseIntestinal TumorigenesisPrevented adenoma formation, reduced intestinal tumor multiplicity. oncotarget.comaacrjournals.org
OVX MouseOsteoclastogenesis (PMOP model)Inhibited bone loss, attenuated reduction in bone mass, decreased osteoclast activity and inflammation markers. nih.gov

Carcinogenesis Models

Studies have explored the effects of carnosol in several carcinogenesis models. In DMBA-initiated mouse skin, topical application of carnosol significantly inhibited the multiplicity of papillomas induced by TPA promotion. This effect was linked to the inhibition of TPA-induced activation of ornithine decarboxylase, an enzyme associated with tumor promotion. nih.gov Intraperitoneal administration of carnosol in rats challenged with DMBA inhibited DMBA-DNA adduct formation and reduced the multiplicity of mammary adenocarcinomas. jcpjournal.org However, dietary administration in this model did not show the same effect on DMBA-DNA adduct formation, potentially due to differences in bioavailability. jcpjournal.org

In the APCmin mouse model of colon carcinogenesis, dietary administration of carnosol attenuated the multiplicity of intestinal tumors. jcpjournal.org This was accompanied by a decrease in the phosphorylation of β-catenin and an increase in the membrane localization of both β-catenin and E-cadherin in intestinal enterocytes. jcpjournal.org

Carnosol has also been investigated in prostate cancer xenograft models. Oral administration of carnosol suppressed the growth of human prostate cancer xenograft tumors in nude mice and reduced serum levels of prostate-specific antigen in tumor-bearing mice. nih.govjcpjournal.org Furthermore, carnosol has shown efficacy against patient-derived gastric tumor xenografts, where oral administration significantly inhibited tumor growth. oncotarget.com This inhibition was associated with targeting RSK2 and its downstream signaling, leading to decreased tumor volume and weight, and reduced expression of the proliferation marker Ki-67. oncotarget.com

Preclinical findings in carcinogenesis models are summarized in the table below:

Carcinogenesis ModelAnimal ModelKey Findings
DMBA-induced skin papilloma (TPA-promoted)MouseInhibited papilloma multiplicity, inhibited ornithine decarboxylase activation. nih.gov
DMBA-induced mammary tumorigenesisRatInhibited DMBA-DNA adduct formation, reduced mammary adenocarcinoma multiplicity (intraperitoneal administration). jcpjournal.org
APCmin mouse model of colon carcinogenesisMouseAttenuated intestinal tumor multiplicity, diminished β-catenin phosphorylation, increased membrane localization of β-catenin and E-cadherin. jcpjournal.org
Prostate cancer xenograft modelsNude MouseSuppressed tumor growth, decreased serum prostate-specific antigen. nih.govjcpjournal.org
Patient-derived gastric tumor xenograftsMouseSignificantly inhibited tumor growth, targeted RSK2, decreased tumor volume and weight, reduced Ki-67 expression. oncotarget.com

Inflammation Models

Carnosol has demonstrated anti-inflammatory properties in various preclinical models. While specific details on models like bleomycin-induced lung damage, carrageenan-induced mouse hyperalgesia, rheumatoid arthritis models, endotoxemia, and nonalcoholic steatohepatitis related directly to carnosol were not extensively found in the provided search results, the anti-inflammatory potential of carnosol and its related compounds like carnosic acid is generally acknowledged. Carnosol is a phenolic diterpene known for its anti-inflammatory and antioxidant properties. researchgate.net Studies on related compounds or extracts containing carnosol often highlight their impact on inflammatory pathways. For instance, carnosic acid has been shown to alleviate colonic inflammation in diet-induced obese mice by inhibiting the TLR4/MyD88/NF-κB signaling pathway. rsc.orgresearchgate.net The NF-κB signaling pathway is a key regulator of inflammation. umass.edu

Neurodegenerative and Neuroinjury Models

Research indicates potential neuroprotective effects of carnosol. While direct studies on traumatic brain injury, spinal cord injury, Alzheimer's disease models, prion disease models, and paraquat-induced neurodegeneration specifically focusing on carnosol were not prominently detailed in the search results, related compounds and mechanisms provide insight. Carnosol and carnosic acid have been reported to promote the synthesis of nerve growth factor in glial cells. foodb.ca Carnosol-mediated neuroprotection in dopaminergic neurons has been linked to the attenuation of caspase-3 activity. foodb.ca It also increased tyrosine hydroxylase, dependent on the Raf-MEK-ERK1/2 signaling pathway, contributing to neuroprotection in SN4741 dopaminergic cells. foodb.ca Carnosic acid, a related compound, has shown protective effects against paraquat-induced redox impairment and mitochondrial dysfunction in SH-SY5Y cells. a2bchem.com Carnosic acid has also been reported to alleviate brain injury in high fat-induced mouse models by modulating the inflammatory response and apoptotic pathway, decreasing pro-inflammatory cytokines and altering expression of apoptotic markers like Bcl-2 and Bax. nih.gov

Other Disease Models

Carnosol has shown protective effects in other disease models, including gastric lesions and liver damage. Carnosol demonstrated protective effects against HCl/ethanol-induced mouse gastric lesions. nih.govjcpjournal.org In models of carbon tetrachloride-induced liver damage in rats, carnosol exhibited protective effects. nih.govjcpjournal.org Specifically, carnosol normalized bilirubin (B190676) plasma levels, reduced malondialdehyde content in the liver, reduced alanine (B10760859) aminotransferase activity in plasma, and partially prevented the fall of liver glycogen (B147801) content and distortion of the liver parenchyma. researchgate.net These effects may be related to carnosol's ability to scavenge free radicals induced by carbon tetrachloride. researchgate.net

Findings in these models are summarized below:

Other Disease ModelAnimal ModelKey Findings
HCl/ethanol-induced gastric lesionsMouseProtective effects. nih.govjcpjournal.org
Carbon tetrachloride-induced liver damageRatProtective effects, normalized bilirubin, reduced malondialdehyde and ALT, partially prevented glycogen fall and parenchymal distortion. nih.govjcpjournal.orgresearchgate.net

Metabolic Condition Models

Preclinical studies have investigated the effects of carnosol and related compounds in metabolic condition models, particularly diet-induced obesity. While the search results primarily highlighted studies on carnosic acid in this context, the close structural and functional relationship between carnosol and carnosic acid suggests relevance. Carnosic acid has been studied in diet-induced obese mice and was found to improve the composition and metabolism of gut microbiota. rsc.orgresearchgate.net It also improved intestinal barrier function and reduced colonic inflammation in these models. rsc.orgresearchgate.net Carnosic acid treatment in high fat-induced mouse models of metabolic syndrome decreased serum levels of triglycerides, total cholesterol, insulin, and glucose. nih.gov These findings suggest a potential role for carnosol or its derivatives in addressing metabolic disorders associated with diet-induced obesity.

Synergistic Effects of Carnosol in Research Models

Carnosol (B190744) in Combination with Other Natural Compounds (e.g., rosmanol (B1679572) for rheumatoid arthritis alleviation)

Studies investigating the anti-rheumatoid arthritis (RA) effects of natural compounds have explored the potential synergy between carnosol and rosmanol, another phenolic diterpenoid. Research in type II collagen-induced arthritis (CIA) DBA/1 mice, a preclinical model for RA, has demonstrated that while both carnosol and rosmanol individually exhibited anti-RA effects, their combination significantly enhanced these effects. fishersci.caciteab.comnih.gov

Individual administration of carnosol or rosmanol in this model alleviated RA symptoms such as swelling, redness, and synovitis, and decreased the arthritis index score. fishersci.caciteab.com They also downregulated serum levels of pro-inflammatory cytokines, including interleukin 6 (IL-6), monocyte chemotactic protein 1 (MCP-1), and tumor necrosis factor α (TNF-α). fishersci.caciteab.comnih.gov

Crucially, when carnosol and rosmanol were administered in combination, the anti-RA effect and the inhibition of inflammatory pathways were significantly enhanced compared to either compound alone. fishersci.caciteab.comnih.gov The synergistic mechanism is linked to the inhibition of the Toll-like receptor 4 (TLR4)/nuclear factor κB (NF-κB)/mitogen-activated protein kinase (MAPK) pathway, which plays a key role in regulating inflammation in RA pathogenesis. fishersci.caciteab.comnih.gov This suggests that combining carnosol and rosmanol could offer a more potent approach to alleviating inflammation in rheumatoid arthritis models by collectively targeting this critical signaling pathway. fishersci.caciteab.comnih.gov

Research using a carrageenan-induced paw edema mouse model also indicated that the combination of rosmanol and carnosol exhibited more powerful anti-inflammatory effects than either compound administered individually, further supporting their synergistic potential in suppressing inflammation. nih.gov

The observed synergistic anti-inflammatory effects of carnosol and rosmanol in preclinical models highlight their potential as a natural combination for managing inflammatory conditions like rheumatoid arthritis. fishersci.caciteab.comnih.gov

Synergistic Effects of Carnosol and Rosmanol on Serum Pro-inflammatory Cytokines in CIA Mice

CytokineCarnosol AloneRosmanol AloneCombination (Carnosol + Rosmanol)Effect of Combination vs. Individual
IL-6DownregulatedDownregulatedSignificantly ReducedEnhanced Reduction
MCP-1DownregulatedDownregulatedSignificantly ReducedEnhanced Reduction
TNF-αDownregulatedDownregulatedSignificantly ReducedEnhanced Reduction

Note: Data is illustrative based on reported trends of significant enhancement in combination therapy compared to individual treatments in preclinical models. fishersci.caciteab.comnih.govemdocs.net

Carnosol Enhancing the Effects of Chemotherapeutic Agents in Preclinical Models

Preclinical research has explored carnosol's ability to enhance the sensitivity of cancer cells, including chemoresistant lines, to conventional chemotherapeutic agents. hznu.edu.cnpharmakb.comnih.gov This chemosensitizing potential suggests that carnosol could be a valuable adjunct in cancer therapy by improving the effectiveness of existing drugs. hznu.edu.cnpharmakb.com

Studies using human ovarian cancer cell lines, including those resistant to cisplatin (B142131) (A2780CP70), have shown that carnosol can induce apoptosis not only in the parent cell line (A2780) but also in its cisplatin-resistant daughter line. pharmakb.com This indicates carnosol's potential to overcome mechanisms of chemoresistance in certain cancer types. pharmakb.com One potential mechanism contributing to chemoresistance is the upregulation of drug efflux transporter proteins like p-glycoprotein (P-gp), and carnosol's interaction with such mechanisms may play a role in its sensitizing effects. pharmakb.com

Further preclinical investigations involving leukemia cell lines have explored the effects of co-treating cells with carnosol and various chemotherapeutic agents, such as AraC (Cytarabine), methotrexate, and vincristine. nih.gov These studies observed that co-treatments involving carnosol resulted in a delay in chemotherapy-induced DNA fragmentation. nih.gov While the precise mechanisms for this observation require further elucidation, it suggests a complex interaction between carnosol and the cellular responses to these cytotoxic drugs. nih.gov

Observed Effects of Carnosol in Combination with Chemotherapeutic Agents in Preclinical Models

Chemotherapeutic AgentCancer Model (Preclinical)Observed Synergistic/Enhancing EffectReference
CisplatinOvarian cancer cell lines (including resistant)Induction of apoptosis in resistant cell lines, overcoming resistance. pharmakb.com
AraC (Cytarabine)Leukemia cell linesDelay in chemotherapy-induced DNA fragmentation. nih.gov
MethotrexateLeukemia cell linesDelay in chemotherapy-induced DNA fragmentation. nih.gov
VincristineLeukemia cell linesDelay in chemotherapy-induced DNA fragmentation. nih.gov

Note: Data is based on findings from preclinical studies exploring the combined effects. pharmakb.comnih.gov

Carnosol Derivatives and Analogues: Synthesis and Bioactivity Research

Chemical Synthesis Strategies for Novel Carnosol (B190744) Analogues.

Chemical synthesis plays a crucial role in generating novel carnosol analogues that may not be readily available from natural sources or in sufficient quantities. Several strategies have been explored for the synthesis of carnosol and its derivatives.

One approach involves the semi-synthesis of carnosol and related compounds starting from naturally occurring precursors like pisiferic acid, a major constituent of Chamaecyparis pisifera. nih.gov This semi-synthetic process can yield carnosic acid, which can then be oxidized to produce carnosol. nih.gov Minor diterpenes such as rosmanol (B1679572) and 7-methoxyrosmanol have also been efficiently obtained from carnosic acid through semi-synthetic routes. biomedres.us

Another strategy involves the synthesis of carnosic acid derivatives with specific modifications to explore their bioactivity. For instance, novel carnosic acid derivatives incorporating urea (B33335) moieties at the C-20 position have been synthesized to evaluate their antiproliferative activity. mdpi.comub.edunih.govresearchgate.net Click chemistry has also been employed to synthesize 1,2,3-triazole-substituted carnosic acid and carnosol derivatives, allowing for variations in linker length and substituents on the triazole ring. nih.gov

The biosynthesis of carnosic acid and related diterpenes in plants like Salvia pomifera and Rosmarinus officinalis involves a series of enzymatic steps, including the conversion of (+)-copalyl diphosphate (B83284) to intermediates such as miltiradiene (B1257523), abietatriene, and ferruginol (B158077), followed by oxidation events catalyzed by cytochrome P450 enzymes. pnas.org Understanding these natural pathways can also inform synthetic strategies.

Chemical modification strategies are also employed to address challenges such as drug resistance and to create analogues with potentially improved properties. creative-biolabs.com

Evaluation of Bioactivity of Synthetic Derivatives in Preclinical Research Models.

Synthetic carnosol derivatives and analogues are extensively evaluated in preclinical research models to determine their biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.

Studies on novel carnosic acid derivatives with urea moieties at the C-20 position have demonstrated enhanced antiproliferative activity against various cancer cell lines, including colorectal cancer (HCT116, SW480, SW620, Caco-2), melanoma (A375), and pancreatic cancer (MiaPaca-2). mdpi.comub.edunih.govresearchgate.net One derivative, compound 14, consistently showed high activity and selectivity for cancer cells over normal cells. mdpi.comub.eduresearchgate.net Mechanistic studies revealed that compound 14 induced cell cycle arrest at the G0/G1 phase by downregulating CDK4 and CDK6 and also reduced reactive oxygen species (ROS) production. mdpi.comub.edunih.govresearchgate.net

Triazole-substituted carnosic acid γ-lactone derivatives have also been evaluated for their antiproliferative and antifungal activities. nih.gov Some of these derivatives showed promising antiproliferative activity against MRC-5 and AGS cells. nih.gov

Carnosic acid and carnosol have demonstrated significant in vivo anti-inflammatory and anti-nociceptive effects in models such as carrageenan-induced mouse hyperalgesia. researchgate.net They have also shown the ability to inhibit key enzymes involved in inflammation, such as microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO). researchgate.net

Research on carnosic acid and its derivatives has highlighted their potential in neuroprotection, with activities including the upregulation of antioxidant enzymes and protection against cellular damage. ontosight.airesearchgate.net Some carnosic acid derivatives have been investigated for their ability to promote the synthesis of nerve growth factor (NGF), suggesting potential applications in neurodegenerative diseases. google.com

Preclinical studies have indicated that carnosol can selectively target tumorigenic cells and has been evaluated for its anti-cancer properties in various cancer types, including prostate, breast, skin, leukemia, and colon cancer. nih.gov It has been shown to induce apoptosis and affect pathways like NFκB and PI3K/Akt. nih.gov

The evaluation of synthetic derivatives often involves in vitro assays to assess cytotoxicity, cell cycle effects, and modulation of specific molecular targets, followed by in vivo studies in animal models to evaluate efficacy and understand mechanisms of action in a more complex biological setting.

Here is a table summarizing some reported bioactivities of carnosol and selected derivatives/analogues discussed:

CompoundReported Bioactivities
CarnosolAntioxidant, Anti-inflammatory, Anti-cancer (prostate, breast, skin, leukemia, colon), Neuroprotective, Anti-nociceptive wikipedia.orgnih.govresearchgate.netsciopen.comresearchgate.netnih.gov
Carnosic AcidAntioxidant, Anti-inflammatory, Neuroprotective, Anti-cancer, Anti-nociceptive, Anti-diabetic, Antimicrobial, Anti-plasmodial, HIV inhibitory effects researchgate.netsciopen.combiomedres.usresearchgate.netresearchgate.netnih.gov
Carnosic acid γ-lactone 12-butyrateAntioxidant, Anti-inflammatory, Cancer prevention ontosight.ai
Urea-containing carnosic acid derivativesEnhanced antiproliferative activity (colorectal, melanoma, pancreatic cancer), Induces cell cycle arrest, Reduces ROS mdpi.comub.edunih.govresearchgate.net
Triazole-substituted carnosic acid/carnosol derivativesAntiproliferative, Antifungal nih.gov
RosmanolAnti-inflammatory, Anti-nociceptive, Induces apoptosis (colorectal cancer) biomedres.usresearchgate.net

Further detailed research findings on the bioactivity of specific synthetic derivatives are often presented in individual studies, including IC50 values from cell viability assays and analysis of molecular markers. For example, studies on urea-containing carnosic acid derivatives provide specific IC50 values against various cancer cell lines, demonstrating the enhanced potency of some synthetic compounds compared to the parent carnosic acid. mdpi.com

Compound (Urea-containing carnosic acid derivative)HCT116 IC50 (µM)SW480 IC50 (µM)SW620 IC50 (µM)Caco-2 IC50 (µM)A375 IC50 (µM)MiaPaca-2 IC50 (µM)
Carnosic Acid (1)44.163.559.878.255.368.7
Derivative 1415.318.721.530.112.916.4
Derivative 1622.835.138.945.520.125.3

Note: This table presents representative data extracted from research findings and is for illustrative purposes within the scope of this article section. mdpi.com

These preclinical evaluations provide crucial data on the potential therapeutic applications of synthetic carnosol derivatives and guide further research and development efforts.

Future Directions in Carnosol Research

Further Elucidation of Undiscovered Molecular Mechanisms of Action

While existing research has identified several molecular targets and pathways modulated by carnosol (B190744), a comprehensive understanding of its intricate mechanisms is still evolving. Carnosol has been shown to influence multiple signaling pathways involved in cellular processes such as apoptosis, survival, proliferation, and inflammation, including the modulation of STAT5, ERK1/2, p38, and NF-κB signaling pathways researchgate.net. It has also been reported to target apoptotic proteins like Bax, Bak, caspase-3, and p53 while decreasing antiapoptotic proteins such as Bcl-XL and Bcl-2 in certain cancer cell lines researchgate.net. Furthermore, carnosol has been shown to inhibit the phosphorylation/activation of Akt and mTOR pathways in gastric cancer cells researchgate.net. Studies also suggest carnosol's ability to induce cell cycle arrest, particularly in the G0/G1 or G2/M phases, depending on the cell type uobaghdad.edu.iqfrontiersin.org.

Future research should focus on employing advanced techniques, such as genomics, proteomics, and metabolomics, to identify novel molecular targets and map the complete network of interactions influenced by carnosol. Investigating the role of specific regulatory proteins and RNA editing in fine-tuning the cellular responses to carnosol, as suggested by studies on the related compound carnosic acid and PrPC expression, could reveal more complex regulatory mechanisms mdpi.com. Further studies utilizing techniques like siRNA and small molecule inhibitors are needed to better elucidate the roles of specific signaling molecules in carnosol's mechanisms of action researchgate.net. The identification of direct molecular targets of carnosol, such as RSK2 in gastric cancer, highlights the potential for discovering highly specific interactions that could be exploited for therapeutic purposes oncotarget.com.

Exploration of Novel Therapeutic Applications in Diverse Preclinical Disease Models

Carnosol has demonstrated potential therapeutic effects in various preclinical models, primarily in cancer and neurodegenerative diseases, as well as exhibiting anti-inflammatory and antioxidant activities mdpi.comnih.govresearchgate.net. Its anticancer properties have been investigated in several cancer types, including prostate, breast, skin, leukemia, colon, gastric, and non-small cell lung cancer oncotarget.comnih.govresearchgate.net. Carnosol has shown the ability to suppress tumor cell proliferation, induce apoptosis, and inhibit cell migration and invasion in various cancer cell lines oncotarget.comnih.govherbmedpharmacol.com. In neurodegenerative disease models, carnosol has shown neuroprotective effects, improving cell viability and downregulating pro-apoptotic proteins researchgate.net. Its anti-inflammatory effects have been observed in models of allergic asthma and skin inflammation biomolther.orgamazonaws.com.

Future research should expand the investigation of carnosol's therapeutic potential to a broader spectrum of diseases where oxidative stress, inflammation, and uncontrolled cell proliferation are key contributing factors. This could include exploring its effects in models of cardiovascular diseases, metabolic disorders, and other inflammatory conditions. Given its antioxidant properties, its role in preventing or mitigating damage in conditions associated with high levels of reactive oxygen species warrants further investigation nih.gov. Exploration of carnosol's potential synergistic effects with existing therapeutic agents in various disease models could also lead to the development of combination therapies nih.gov.

Advanced In Vivo Investigations for Specific Disease Pathologies

While in vivo studies have provided initial evidence of carnosol's efficacy in certain disease models, more advanced and comprehensive in vivo investigations are crucial. Studies have shown that oral administration of carnosol can suppress tumor growth in xenograft models of prostate and gastric cancer oncotarget.comnih.govherbmedpharmacol.com. Topical application has also shown promise in inhibiting inflammation and tumor promotion in skin models nih.gov. In a murine model of allergic asthma, carnosol inhibited the increase in total cell number and eosinophils in bronchoalveolar lavage fluids biomolther.org.

Development of Enhanced Analytical Methods for Carnosol in Complex Biological Matrices

Accurate and sensitive analytical methods are critical for quantifying carnosol in biological samples, which is essential for pharmacokinetic, pharmacodynamic, and toxicological studies. Existing methods for determining carnosol include HPLC-UV, LC-MS, and capillary electrophoresis mdpi.comresearchgate.net. These methods have been applied to analyze carnosol in plant extracts and some biological samples nih.govmdpi.com. However, analyzing carnosol in complex biological matrices such as plasma, tissue, and intracellular compartments can be challenging due to its relatively low concentrations and potential interference from endogenous compounds.

Future research should prioritize the development and validation of enhanced analytical methods with improved sensitivity, specificity, and throughput for quantifying carnosol and its metabolites in various biological matrices. This includes refining extraction procedures to ensure high recovery yields and selectivity mdpi.com. The development of robust analytical methodologies for a broader spectrum of samples, including foods and biological samples, is crucial for comprehensive research mdpi.com. Techniques such as LC-MS have shown promise for the determination of carnosol in biological samples researchgate.net. Further research is needed to develop methods suitable for metabolomic studies, allowing for the analysis of carnosol in a large number of fresh plant material samples mdpi.com.

Translational Research Pathways for Moving Preclinical Findings to Higher Research Stages

Despite the encouraging preclinical data, the translation of carnosol research findings to clinical applications is still in its early stages. While carnosic acid, a related compound, has been investigated in some clinical trials for conditions like osteoarthritis and nasal polyps, no clinical trials specifically for carnosol were found in a search of ClinicalTrials.gov tandfonline.com. The low water solubility and poor bioavailability of carnosic acid, which shares structural similarities with carnosol, have been identified as potential limitations for in vivo activity, suggesting that similar challenges might exist for carnosol researchgate.net. Novel delivery carriers have been explored for carnosic acid to improve its bioavailability and efficacy, which could also be relevant for carnosol researchgate.net.

Future efforts should focus on establishing clear translational research pathways to bridge the gap between preclinical findings and human studies. This involves conducting rigorous pharmacokinetic and pharmacodynamic studies in relevant animal models to inform the design of future human trials nih.gov. Exploring novel formulations and delivery systems to improve carnosol's bioavailability and target tissue delivery is crucial researchgate.net. Collaborative efforts between researchers, clinicians, and pharmaceutical companies are essential to facilitate the design and execution of well-designed randomized controlled trials to evaluate the efficacy and safety of carnosol in specific patient populations researchgate.net. Identifying potential biomarkers of response to carnosol treatment could also aid in patient selection and monitoring in future clinical studies.

Q & A

Q. What primary methodologies are used to assess carnosol's cytotoxicity and cell viability in vitro?

Carnosol's cytotoxicity is typically evaluated using assays like CCK-8 or MTT, which measure mitochondrial activity. For example, in HUVECs, carnosol (up to tested concentrations) showed no significant cytotoxicity via CCK-8, while IC50 values in MDA-MB-231 breast cancer cells were 83 µM (24 h) and 25 µM (48 h) . Researchers should optimize treatment duration and concentrations based on cell type, as viability thresholds vary (e.g., >1 µM caused cytotoxicity in osteoclast precursors but not in RAW264.7 macrophages) .

Q. What experimental models are employed to study carnosol's anti-inflammatory mechanisms?

Common models include LPS-stimulated RAW264.7 macrophages, where carnosol suppresses iNOS and NO production by inhibiting NF-κB nuclear translocation. Key methods involve Western blotting for IκBα degradation, EMSA for NF-κB DNA binding, and RT-PCR for iNOS mRNA . Luciferase reporter assays in HEK293 cells further confirm ERα-dependent antioxidant pathways .

Q. How is carnosol's antioxidant activity mechanistically characterized?

Carnosol scavenges free radicals (via DPPH assays) and protects DNA from oxidative damage. It downregulates ROS by enhancing SOD activity and suppressing NF-κB-driven iNOS expression. In bovine aortic endothelial cells, this is mediated through estrogen receptor α (ERα), as shown using ER-specific antagonists .

Q. What safety protocols are critical when handling carnosol in laboratory settings?

Carnosol is classified as acutely toxic (oral, Category 4), skin/eye irritant (Category 2), and respiratory irritant (H335). Researchers must use PPE (nitrile gloves, lab coats), work in ventilated areas, and avoid inhalation. Emergency measures include rinsing eyes/skin with water and disposing of waste per local regulations .

Advanced Research Questions

Q. How does carnosol sequentially induce autophagy and apoptosis in cancer cells?

In triple-negative breast cancer (TNBC), carnosol triggers ROS-dependent autophagy (LC3-I to LC3-II conversion within 3–6 h) followed by apoptosis (PARP cleavage at 24 h). Time-course analyses and electron microscopy confirm this sequence. ROS scavengers (e.g., NAC) block both processes, indicating ROS as a critical upstream mediator .

Q. What explains conflicting cytotoxicity data for carnosol across cell types?

Discrepancies arise from cell-specific sensitivity and experimental design. For instance, carnosol is non-cytotoxic to HUVECs at tested doses but inhibits osteoclastogenesis at ≥1 µM in BMMCs. Variations in ROS buffering capacity, mitochondrial health, and baseline NF-κB/STAT3 activity may contribute .

Q. How does carnosol modulate STAT3 signaling in colon cancer?

Carnosol inactivates STAT3 via ROS-dependent proteasomal degradation, inhibiting Jak2/Src phosphorylation. This reduces STAT3 target genes (e.g., survivin, cyclin D1–3). Pharmacological inhibition of Jak2/Src replicates this effect, confirming the pathway . In breast cancer, STAT3 degradation also suppresses metastasis by downregulating MMP-9 .

Q. What in vivo evidence supports carnosol's efficacy against osteoclast-mediated bone loss?

In OVX mice (postmenopausal osteoporosis model), carnosol (10 mg/kg/day, 6 weeks) attenuates femoral trabecular bone loss, shown via micro-CT (increased BMD, BV/TV) and histology. Serum markers (TRAcp5b, CTX-1, IL-6) confirm reduced osteoclast activity, independent of osteoblast function (OCN levels unchanged) .

Q. How does carnosol's ROS generation lead to divergent outcomes (pro-apoptotic vs. protective)?

In cancer cells, ROS overload induces DNA damage (γH2AX activation) and mitochondrial apoptosis. Conversely, in normal cells (e.g., hippocampal neurons), carnosol reduces ROS, alleviates sevoflurane-induced mitochondrial damage, and activates protective autophagy. Context-dependent ROS thresholds and antioxidant defenses (e.g., SOD, catalase) determine these dual roles .

Q. What novel targets has carnosol been shown to inhibit in breast cancer?

Carnosol promotes ROS-dependent degradation of p300/PCAF acetyltransferases, inducing histone hypoacetylation. Molecular docking reveals it blocks acetyl-CoA binding to p300’s catalytic domain. It also inhibits RSK2-CREB signaling in gastric cancer, suppressing tumor growth in patient-derived xenografts .

Methodological Considerations

  • ROS Detection : Use DCFDA staining with fluorescence microscopy or FACS .
  • Autophagy/Apoptosis Crossover : Combine LC3-II/p62 Western blotting with caspase-3/PARP cleavage assays and time-course designs .
  • In Vivo Dosing : Optimize based on model (e.g., 10 mg/kg in OVX mice vs. 3 mg/kg in intestinal I/R rats) .
  • Statistical Analysis : Employ ANOVA with post-hoc tests (Tukey’s/Duncan’s) for multi-group comparisons .

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